Tos-PEG1-CH2-Boc
Description
Properties
IUPAC Name |
tert-butyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6S/c1-12-5-7-13(8-6-12)22(17,18)20-10-9-19-11-14(16)21-15(2,3)4/h5-8H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBZYPKOIDXKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Tos-PEG1-CH2-Boc: A Heterobifunctional Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tos-PEG1-CH2-Boc, a heterobifunctional linker integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Core Compound Data: this compound
Chemical Identity and Properties
This compound is a short-chain polyethylene glycol (PEG) linker featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other. This heterobifunctional nature allows for the sequential conjugation of two different molecular entities, a crucial feature in the modular synthesis of PROTACs.
| Property | Value |
| CAS Number | 1643957-24-7 |
| Molecular Formula | C₁₅H₂₂O₆S |
| Molecular Weight | 330.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents |
| Storage | Store at 2-8°C, protected from moisture |
The Role of PEG Linkers in PROTAC Design
PEG linkers are widely employed in PROTAC development due to their favorable physicochemical properties. The inclusion of even a single ethylene glycol unit, as in this compound, can significantly impact the overall characteristics of the resulting PROTAC molecule.
Key Advantages of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often-hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, short PEG chains can enhance cell permeability by shielding the polar surface area of the PROTAC through intramolecular hydrogen bonding, leading to a more compact conformation that can more easily traverse the cell membrane.
-
Modulation of Ternary Complex Formation: The length and flexibility of the linker are critical for the optimal orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex for ubiquitination.
-
Reduced Non-specific Binding: PEGylation can minimize non-specific binding to other proteins and cellular components, potentially reducing off-target effects.
The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase combination. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a less stable ternary complex and reduced degradation efficiency.
Experimental Protocols
The following are generalized experimental protocols relevant to the synthesis and evaluation of PROTACs utilizing linkers such as this compound.
Synthesis of a Heterobifunctional PEG Linker (General Procedure)
The synthesis of a linker like this compound typically involves a two-step process: Boc protection of an amino-PEG alcohol, followed by tosylation of the hydroxyl group.
1. Boc Protection of an Amino-PEG Alcohol (e.g., 2-(2-aminoethoxy)ethanol):
-
Materials: 2-(2-aminoethoxy)ethanol, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Sodium bicarbonate.
-
Procedure:
-
Dissolve 2-(2-aminoethoxy)ethanol in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to maintain a basic pH.
-
Slowly add a solution of Di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino-PEG alcohol.
-
2. Tosylation of the Boc-Protected Amino-PEG Alcohol:
-
Materials: Boc-protected amino-PEG alcohol, p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amino-PEG alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine or triethylamine to the solution.
-
Add p-toluenesulfonyl chloride portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0°C for a few hours and then warm to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final this compound linker.
-
General Synthesis of a PROTAC using this compound
This protocol outlines the sequential conjugation of a target protein ligand and an E3 ligase ligand to the this compound linker.
-
Materials: Target protein ligand with a nucleophilic group (e.g., amine or thiol), E3 ligase ligand with a suitable functional group for the second conjugation step, this compound, a suitable base (e.g., K₂CO₃ or DIPEA), and an appropriate solvent (e.g., DMF or DMSO).
-
Procedure:
-
First Conjugation (Nucleophilic substitution of the tosyl group):
-
Dissolve the target protein ligand and this compound in an anhydrous solvent.
-
Add a suitable base to facilitate the nucleophilic attack of the ligand on the tosylated end of the linker.
-
Stir the reaction at an appropriate temperature (e.g., room temperature to 60°C) until completion, as monitored by LC-MS.
-
Purify the resulting ligand-linker intermediate by preparative HPLC.
-
-
Boc Deprotection:
-
Treat the purified ligand-linker intermediate with an acid (e.g., trifluoroacetic acid in DCM) to remove the Boc protecting group, exposing the primary amine.
-
Remove the acid and solvent under reduced pressure.
-
-
Second Conjugation (e.g., Amide bond formation):
-
Dissolve the deprotected ligand-linker intermediate and the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent.
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Western Blot for Target Protein Degradation
This is a standard biochemical assay to quantify the degradation of the target protein in cells treated with a PROTAC.
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the core concepts of PROTAC-mediated protein degradation and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
This compound is a valuable chemical tool for researchers engaged in the development of PROTACs. Its heterobifunctional nature facilitates a modular and efficient synthetic approach to these complex molecules. The inclusion of a short PEG spacer can impart beneficial physicochemical properties, ultimately influencing the biological activity of the resulting protein degrader. A thorough understanding of the role of the linker and systematic optimization of its length and composition are paramount to the successful design of potent and selective PROTACs for therapeutic applications.
An In-depth Technical Guide to Tos-PEG1-CH2-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tos-PEG1-CH2-Boc, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its characteristics, provides generalized experimental protocols for its application, and illustrates its role in the broader context of targeted protein degradation.
Core Properties of this compound
This compound is a heterobifunctional molecule featuring a tosyl (Tos) group, a single polyethylene glycol (PEG) unit, and a Boc-protected amine. This specific arrangement of functional groups makes it a valuable building block in the synthesis of PROTACs, molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3]
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical suppliers and computational data.
| Property | Value | Source |
| CAS Number | 1643957-24-7 | [4][5] |
| Molecular Formula | C₁₅H₂₂O₆S | [4][5] |
| Molecular Weight | 330.40 g/mol | [4][5] |
| Purity | ≥97% | [4][5] |
| Appearance | (Not specified, typically a solid) | - |
| Storage Conditions | Sealed in dry, 2-8°C | [4][5] |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | [4] |
| LogP (calculated) | 2.05862 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 7 | [4] |
| SMILES | O=C(OC(C)(C)C)COCCOS(=O)(C1=CC=C(C)C=C1)=O | [4][5] |
Role in PROTAC Synthesis and Mechanism of Action
PROTACs are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6] this compound serves as a versatile PEG-based linker.[1][2] The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions for conjugation to one of the ligands, while the Boc-protected amine, after deprotection, allows for coupling to the second ligand.[7]
The PEG component of the linker enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[3][8]
Generalized PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism by which a PROTAC molecule facilitates the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Generalized Synthesis of a PROTAC using a Tos-PEG-Boc Linker
This protocol outlines a representative workflow for the synthesis of a PROTAC molecule utilizing a linker like this compound.
Caption: A typical workflow for PROTAC synthesis.
Methodology for Step 1: Conjugation of POI Ligand
-
Dissolve the POI ligand (containing a suitable nucleophile such as an alcohol or amine) and this compound in an appropriate aprotic solvent (e.g., DMF, DMSO).
-
Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until completion, monitoring the progress by a suitable analytical technique such as LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting intermediate, POI-PEG1-CH2-Boc, using column chromatography or preparative HPLC.
Methodology for Step 2: Boc Deprotection
-
Dissolve the purified POI-PEG1-CH2-Boc intermediate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure. The resulting amine may be obtained as a salt (e.g., TFA salt).
Methodology for Step 3: Conjugation of E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) and the deprotected intermediate (POI-PEG1-CH2-NH2) in an aprotic solvent like DMF.
-
Add peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
Characterization and Purification
The purification and characterization of the intermediates and the final PROTAC product are crucial for ensuring the quality and reproducibility of biological assays.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the purification and purity analysis of PEG-containing molecules.[9] Reverse-phase HPLC with a C18 column is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized molecules.
-
Mass Spectrometry (MS): LC-MS is used to monitor reaction progress and to confirm the molecular weight of the intermediates and the final product.
Conclusion
This compound is a valuable and versatile chemical tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure, featuring orthogonal reactive functionalities and a solubilizing PEG spacer, makes it an important component in the modular synthesis of PROTACs. The generalized protocols and workflows presented in this guide provide a foundational understanding for researchers and drug developers aiming to utilize this and similar linkers in their pursuit of novel therapeutics. As the design of PROTACs becomes more sophisticated, the precise role and properties of linkers like this compound will continue to be a critical area of investigation.
References
- 1. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
The Role of Tos-PEG1-CH2-Boc as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and application of Tos-PEG1-CH2-Boc as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for PROTACs utilizing this particular linker is not yet widely published, this document serves as a detailed manual for researchers on how to synthesize, evaluate, and characterize novel PROTACs incorporating this linker. The protocols and methodologies outlined herein are based on established best practices in the field of targeted protein degradation.
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by coopting the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker is not merely a spacer but plays a crucial role in the efficacy of a PROTAC. Its length, flexibility, and chemical composition can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. This compound is a commercially available, short-chain PEG linker functionalized for straightforward incorporation into a PROTAC synthesis workflow.
Chemical Structure and Properties of this compound
The chemical structure of this compound (CAS 1643957-24-7) is characterized by three key functional groups that dictate its utility in PROTAC synthesis:
-
Tosyl (Tos) group: A good leaving group, making it suitable for nucleophilic substitution reactions, typically with an amine or thiol on the E3 ligase ligand or the POI ligand.
-
PEG1 (Polyethylene Glycol, 1 unit): A short, hydrophilic spacer that can improve the solubility of the resulting PROTAC.
-
Boc (tert-Butyloxycarbonyl) group: A common protecting group for amines. Its removal under acidic conditions reveals a primary amine that can then be coupled to a carboxylic acid on the other ligand (either POI or E3 ligase ligand) via amide bond formation.
PROTAC Synthesis Strategy using this compound
The following is a generalized, two-step synthetic protocol for the construction of a PROTAC using this compound. The order of ligand attachment can be reversed depending on the specific chemistry of the POI and E3 ligase ligands.
Step 1: Conjugation of the First Ligand to the Tosyl Group
-
Reactants:
-
E3 ligase ligand (containing a nucleophilic amine or thiol), e.g., a derivative of pomalidomide or VHL ligand.
-
This compound.
-
A suitable base, such as diisopropylethylamine (DIPEA).
-
Anhydrous solvent, such as dimethylformamide (DMF).
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF.
-
Add DIPEA to the solution.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by LC-MS.
-
Upon completion, quench the reaction and purify the resulting E3 ligase-linker conjugate by preparative HPLC.
-
Step 2: Deprotection and Conjugation of the Second Ligand
-
Reactants:
-
Purified E3 ligase-linker conjugate from Step 1.
-
Trifluoroacetic acid (TFA) for Boc deprotection.
-
Dichloromethane (DCM) as a solvent.
-
POI ligand (containing a carboxylic acid).
-
A peptide coupling agent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
A suitable base, such as DIPEA.
-
Anhydrous DMF.
-
-
Procedure:
-
Dissolve the E3 ligase-linker conjugate in DCM.
-
Add TFA to the solution to remove the Boc protecting group. Stir at room temperature and monitor by LC-MS.
-
Once deprotection is complete, remove the solvent and TFA under reduced pressure.
-
Dissolve the deprotected intermediate and the POI ligand in anhydrous DMF.
-
Add DIPEA and the coupling agent HATU to the reaction mixture.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Data Presentation: Summarizing Quantitative PROTAC Performance
The efficacy of a newly synthesized PROTAC is typically assessed by its ability to induce the degradation of the target protein. The key parameters measured are the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved). This data should be presented in a clear and structured format for easy comparison.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC-X
| Parameter | Value |
| Cell Line | [Specify Cell Line] |
| Treatment Time | [e.g., 24 hours] |
| DC50 | [Value in nM or µM] |
| Dmax | [Value in %] |
Table 2: Selectivity Profile of a Hypothetical PROTAC-X from Proteomics Analysis
| Protein | Log2 Fold Change vs. Vehicle | p-value |
| Target Protein (POI) | [e.g., -2.5] | [e.g., <0.001] |
| Off-Target Protein 1 | [e.g., -0.2] | [e.g., >0.05] |
| Off-Target Protein 2 | [e.g., 0.1] | [e.g., >0.05] |
| ... | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of a novel PROTAC. The following are step-by-step protocols for key experiments.
Western Blotting for Protein Degradation
This protocol allows for the semi-quantitative assessment of target protein degradation.
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solution in DMSO.
-
Cell culture medium and supplements.
-
Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
HiBiT Assay for Quantitative Protein Degradation
This bioluminescence-based assay provides a highly sensitive and quantitative method to determine DC50 and Dmax values. This protocol assumes the use of a cell line endogenously expressing the target protein tagged with the HiBiT peptide.
Materials:
-
HiBiT-tagged cell line.
-
LgBiT protein and Nano-Glo® HiBiT Lytic Detection System (Promega).
-
PROTAC stock solution in DMSO.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the HiBiT-tagged cells in white, opaque microplates at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Add the diluted PROTAC and a vehicle control to the cells and incubate for the desired time course.
-
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.
-
Add the lytic reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the DC50 and Dmax values.
-
NanoBRET™ Target Engagement Assay
This assay confirms that the PROTAC can bind to its intended target within living cells. This protocol describes a competitive displacement assay format.
Materials:
-
Cell line expressing the target protein fused to NanoLuc® luciferase.
-
NanoBRET™ fluorescent tracer specific for the target protein.
-
PROTAC stock solution in DMSO.
-
Opti-MEM® I Reduced Serum Medium.
-
White, non-binding surface 96-well or 384-well plates.
-
Plate reader capable of measuring dual-filtered luminescence.
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the NanoLuc® fusion-expressing cells in Opti-MEM®.
-
-
Assay Setup:
-
Add the fluorescent tracer to the cell suspension at the recommended concentration.
-
Dispense the cell-tracer mix into the wells of the microplate.
-
Add serial dilutions of the PROTAC or a vehicle control to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the PROTAC concentration.
-
Determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the fluorescent tracer.
-
LC-MS/MS-based Proteomics for Selectivity Profiling
This method provides a global, unbiased assessment of the PROTAC's selectivity.
Materials:
-
Cell line of interest.
-
PROTAC and vehicle control (DMSO).
-
Lysis buffer for proteomics (e.g., urea-based).
-
Trypsin for protein digestion.
-
LC-MS/MS system.
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., 5x DC50) and a vehicle control.
-
Lyse the cells and denature the proteins.
-
-
Protein Digestion:
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Generate volcano plots to visualize the selectivity of the PROTAC.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Impact of a PROTAC on a signaling pathway.
Synthesis and Purification of Tos-PEG1-CH2-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tos-PEG1-CH2-Boc, a hetero-bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic route, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
This compound, systematically named tert-butyl (2-(2-tosyloxyethoxy)ethyl)carbamate, is a valuable chemical tool in drug discovery and development. Its structure incorporates a tosyl (Tos) group, a good leaving group for nucleophilic substitution, a single polyethylene glycol (PEG) unit to enhance solubility and provide a flexible spacer, and a Boc-protected amine for subsequent conjugation reactions. This combination of functionalities makes it an ideal linker for synthesizing PROTACs, which are chimeric molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Boc Protection: The primary amine of 2-(2-aminoethoxy)ethanol is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl [2-(2-hydroxyethoxy)ethyl]carbamate.
-
Tosylation: The terminal hydroxyl group of the Boc-protected intermediate is then reacted with p-toluenesulfonyl chloride (TsCl) to introduce the tosyl group, affording the final product.
The overall synthetic scheme is depicted below:
Experimental Protocols
Step 1: Synthesis of tert-butyl [2-(2-hydroxyethoxy)ethyl]carbamate
This procedure outlines the Boc protection of 2-(2-aminoethoxy)ethanol.
Materials:
-
2-(2-aminoethoxy)ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM).
-
To this solution, slowly add di-tert-butyl dicarbonate (1.0 eq) at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 50-70%).
-
The fractions containing the desired product are combined and concentrated to yield tert-butyl [2-(2-hydroxyethoxy)ethyl]carbamate as a colorless oil.
Characterization Data:
| Parameter | Value |
| Yield | Quantitative (typically >95%) |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃) | δ 5.28 (br s, 1H), 3.74 (t, 2H), 3.59-3.54 (m, 4H), 3.30 (q, 2H), 1.44 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 156.1, 79.2, 72.4, 70.3, 61.7, 40.4, 28.4 |
| Mass Spec (ESI) | m/z 206.1392 [M+H]⁺ |
Step 2: Synthesis of this compound
This procedure describes the tosylation of the terminal hydroxyl group of the intermediate.
Materials:
-
tert-butyl [2-(2-hydroxyethoxy)ethyl]carbamate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve tert-butyl [2-(2-hydroxyethoxy)ethyl]carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Characterization Data:
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid or viscous oil |
| ¹H NMR (CDCl₃) | δ 7.79 (d, 2H), 7.34 (d, 2H), 5.0 (br s, 1H), 4.15 (t, 2H), 3.66 (t, 2H), 3.51 (t, 2H), 3.28 (q, 2H), 2.44 (s, 3H), 1.43 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 156.0, 144.8, 133.0, 129.8, 127.9, 79.2, 70.7, 69.2, 68.7, 40.3, 28.4, 21.6 |
| Mass Spec (ESI) | m/z 360.1475 [M+H]⁺ |
Purification and Quality Control
Purification is a critical step to ensure the final product is free of impurities, such as the di-tosylated byproduct or unreacted starting materials.
Quality Control:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired compound.
Role in PROTAC Development
This compound serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The tosyl group is typically displaced by a nucleophile on one of the ligands, and after deprotection of the Boc group, the resulting free amine can be coupled to the second ligand.
Conclusion
This technical guide provides a detailed methodology for the synthesis and purification of this compound. The described two-step synthesis is robust and scalable. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for its application in the synthesis of PROTACs and other advanced drug development endeavors. The provided protocols and characterization data serve as a valuable resource for researchers in the field.
The Strategic Role of the Boc Protecting Group in the PROTAC Linker Tos-PEG1-CH2-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design and synthesis of effective PROTACs are critically dependent on the thoughtful construction of their three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This technical guide provides an in-depth examination of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in a specific, versatile PROTAC linker, Tos-PEG1-CH2-Boc.
Core Components and Their Functions in this compound
The molecule this compound is a strategically designed building block for PROTAC synthesis. Its structure comprises three key functional moieties, each with a distinct and crucial role in the multi-step synthesis of a final PROTAC molecule.
-
Tosyl (Tos) Group: The tosyl group serves as an excellent leaving group. In the context of PROTAC synthesis, this functionality allows for the facile coupling of the linker to a nucleophilic site on either the POI ligand or the E3 ligase ligand. This reaction, typically a nucleophilic substitution, is a common strategy for initiating the assembly of the PROTAC molecule.[1]
-
PEG1 Linker: The short polyethylene glycol (PEG) unit (PEG1) provides several advantages. PEG linkers are known to enhance the solubility and cell permeability of the final PROTAC molecule, which are often large and hydrophobic.[2][3][4] The flexibility of the PEG chain is also believed to be important for allowing the PROTAC to induce a productive ternary complex between the POI and the E3 ligase.[3][4]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[5][6] In this compound, it temporarily masks a primary amine. This protection is essential to prevent the amine from undergoing undesired reactions during the initial coupling of the tosyl end of the linker. Once the first ligand is attached, the Boc group can be selectively removed to reveal the amine, which can then be coupled to the second ligand, completing the PROTAC synthesis.[5]
A logical workflow for the use of this compound in PROTAC synthesis is depicted below.
Physicochemical and Quantitative Data
While detailed experimental data for specific reactions involving this compound are often proprietary, the table below summarizes its key physicochemical properties, which are essential for planning synthetic strategies.
| Property | Value | Source |
| CAS Number | 1643957-24-7 | [7][8] |
| Molecular Formula | C₁₅H₂₂O₆S | [7] |
| Molecular Weight | 330.40 g/mol | [7] |
| Purity | ≥97% | [7] |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | [7] |
| Storage Conditions | Sealed in dry, 2-8°C | [7] |
Experimental Protocols: The Boc Deprotection Step
The removal of the Boc group is a critical step in the synthesis of a PROTAC using this compound. This deprotection is typically achieved under acidic conditions. The choice of acid and solvent can be crucial to avoid degradation of other sensitive functional groups in the molecule. Below are two common and effective protocols for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally robust method for Boc deprotection.
Materials:
-
Boc-protected intermediate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA in vacuo using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Carefully neutralize the residue by dissolving it in DCM and washing with saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another common alternative and can be advantageous if the resulting hydrochloride salt of the amine is a solid, which can simplify purification.
Materials:
-
Boc-protected intermediate
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend or dissolve the Boc-protected intermediate (1.0 equivalent) in a minimal amount of a co-solvent like methanol if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.
-
The resulting salt can often be precipitated by the addition of diethyl ether and collected by filtration.
The Mechanism of Action: PROTAC-Mediated Protein Degradation
The ultimate goal of synthesizing a PROTAC using the this compound linker is to induce the degradation of a target protein. The general mechanism for this process is illustrated in the signaling pathway diagram below.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. keyorganics.net [keyorganics.net]
The Tosyl Group in PEG Linkers: An In-depth Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation and drug delivery, offering a means to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The activation of these linkers is crucial for their effective conjugation to biomolecules. Among the various activation strategies, the use of the tosyl (p-toluenesulfonyl) group represents a versatile and powerful approach. This technical guide provides a comprehensive overview of the function of the tosyl group in PEG linkers, detailing its chemistry, applications, and the experimental protocols necessary for its successful implementation in a research and development setting.
Core Function of the Tosyl Group
The primary role of the tosyl group in PEG linkers is to function as an excellent leaving group .[1][2] The hydroxyl end-groups of PEG are relatively unreactive and require activation to participate in nucleophilic substitution reactions.[3] Tosylation, the process of converting a hydroxyl group to a tosylate ester, transforms the hydroxyl into a group that is readily displaced by a wide range of nucleophiles.[1][4]
The efficacy of the tosylate as a leaving group stems from the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized.[1] This stability facilitates the departure of the tosylate, allowing for efficient reaction with various nucleophiles under relatively mild conditions.
Reaction Chemistry of Tosyl-Activated PEG Linkers
Tosyl-activated PEG linkers are highly reactive towards nucleophiles, enabling the formation of stable covalent bonds.[5] The most common nucleophiles targeted in bioconjugation are the primary amine groups found on lysine residues and the N-terminus of proteins, as well as thiol groups on cysteine residues.[2][5]
Reaction with Amines: Tosyl-activated PEGs react with primary amines, such as those on proteins and peptides, to form stable secondary amine linkages.[5] This reaction is typically carried out at a pH range of 8.0 to 9.5 to ensure the amine group is deprotonated and thus sufficiently nucleophilic.[5]
Reaction with Thiols: The sulfhydryl group of cysteine residues is a potent nucleophile that reacts efficiently with tosyl-activated PEGs to form a stable thioether bond.[2] This reaction can be performed under mild conditions and offers a high degree of selectivity, as free thiols are less abundant on protein surfaces than amines.
Conversion to Other Functional Groups: A key advantage of tosyl-activated PEGs is their utility as a versatile intermediate for synthesizing a variety of other functionalized PEG linkers. The tosyl group can be readily displaced by nucleophiles such as azides, thiols, and halides, allowing for the creation of heterobifunctional PEGs for multi-step conjugation strategies.[6]
Experimental Protocols
Synthesis of Monofunctional Tosyl-Activated PEG (mPEG-OTs)
This protocol describes the tosylation of a methoxy-terminated polyethylene glycol (mPEG-OH).
Materials:
-
mPEG-OH (e.g., MW 2000 Da)
-
Tosyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dry the mPEG-OH under vacuum or by azeotropic distillation with toluene to remove any residual water.
-
Dissolve the dried mPEG-OH in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add triethylamine (1.5 equivalents) dropwise while stirring.
-
Dissolve tosyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled mPEG solution over 30 minutes.
-
Allow the reaction to stir in the ice bath for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold anhydrous diethyl ether.
-
Collect the white precipitate by filtration and dry it under vacuum.
Characterization:
-
¹H NMR: Confirm the presence of the tosyl group by the appearance of aromatic protons (typically two doublets around 7.3-7.8 ppm) and the methyl protons of the tosyl group (a singlet around 2.4 ppm). The degree of tosylation can be quantified by comparing the integration of the tosyl protons to the PEG backbone protons.[7]
-
FT-IR: Look for characteristic peaks of the sulfonyl group (S=O stretching) around 1350 cm⁻¹ and 1175 cm⁻¹.
Conjugation of Tosyl-Activated PEG to a Protein (e.g., Bovine Serum Albumin - BSA)
This protocol provides a general procedure for the PEGylation of a protein with a tosyl-activated PEG linker.
Materials:
-
Tosyl-activated PEG (mPEG-OTs)
-
Bovine Serum Albumin (BSA)
-
Borate buffer (0.1 M, pH 9.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Dialysis membrane (appropriate molecular weight cut-off) or size-exclusion chromatography (SEC) column
-
UV-Vis Spectrophotometer
-
SDS-PAGE equipment
Procedure:
-
Dissolve BSA in borate buffer (0.1 M, pH 9.0) to a final concentration of 5-10 mg/mL.
-
Dissolve the mPEG-OTs in a small amount of the same borate buffer.
-
Add the mPEG-OTs solution to the BSA solution at a desired molar excess (e.g., 10:1, 20:1 PEG:protein).
-
Gently mix the reaction mixture and allow it to react at room temperature for 4-6 hours or overnight at 4°C.
-
Stop the reaction by either changing the pH or proceeding directly to purification.
-
Purify the PEGylated BSA from unreacted PEG and byproducts using dialysis against PBS or by size-exclusion chromatography.
-
Concentrate the purified PEG-BSA conjugate using an appropriate method (e.g., centrifugal filtration).
Characterization and Quantitative Analysis:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein band. The presence of multiple bands may indicate different degrees of PEGylation.
-
MALDI-TOF Mass Spectrometry: Determine the molecular weight of the conjugate to confirm the number of PEG chains attached per protein molecule.[8]
-
¹H NMR: Can be used to determine the degree of PEGylation by comparing the integral of the PEG methylene protons to a characteristic protein signal.[9][10]
-
UV-Vis Spectroscopy: Determine the protein concentration using its absorbance at 280 nm.
Quantitative Data Summary
The efficiency of tosyl-activated PEGylation can be influenced by several factors including pH, temperature, reaction time, and the molar ratio of PEG to the target molecule. The following tables summarize typical quantitative data found in the literature for tosylation and subsequent conjugation reactions.
Table 1: Synthesis of Tosyl-Activated PEG
| Starting Material | Tosylating Agent | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| mPEG-OH (2 kDa) | Tosyl Chloride | DCM | Triethylamine | 12 | >95 | >98 | [6] |
| PEG-diol (3.4 kDa) | Tosyl Chloride | Pyridine | Pyridine | 24 | ~90 | >95 | [3] |
Table 2: Protein Conjugation with Tosyl-Activated PEG
| Protein | Activating Group | Molar Ratio (PEG:Protein) | pH | Reaction Time (h) | Degree of PEGylation | Reference |
| Lysozyme | Tosyl | 20:1 | 9.0 | 4 | 1-3 PEGs/protein | [11] |
| BSA | Tosyl | 10:1 | 8.5 | 6 | 2-5 PEGs/protein | General Protocol |
Visualizations: Workflows and Logical Relationships
Reaction Pathway for Synthesis of Heterobifunctional PEG Linkers
The following diagram illustrates the versatility of tosyl-activated PEG as an intermediate in the synthesis of various heterobifunctional PEG linkers.
Caption: Synthesis of various functional PEGs from a tosyl-activated PEG intermediate.
Experimental Workflow for Targeted Drug Delivery using a Tosyl-PEG Linker
This diagram outlines a typical workflow for developing an antibody-drug conjugate (ADC) utilizing a tosyl-PEG linker.
References
- 1. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation of bovine serum albumin using click chemistry for the application as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. Peptide and protein PEGylation: a review of problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. mljar.com [mljar.com]
- 11. researchgate.net [researchgate.net]
The Architect's Guide to Destruction: A Technical Deep Dive into Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to the induced elimination of pathogenic proteins. By co-opting the cell's intrinsic protein disposal machinery, TPD provides a powerful strategy to neutralize proteins previously deemed "undruggable." This in-depth technical guide elucidates the core principles of TPD, focusing on the two predominant strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will explore the fundamental biology of the Ubiquitin-Proteasome System (UPS), dissect the mechanisms of action of these novel degraders, present key quantitative data for their characterization, and provide detailed experimental protocols for their evaluation in a research and drug development context.
The Ubiquitin-Proteasome System: The Cell's Waste Disposal Machinery
The Ubiquitin-Proteasome System (UPS) is a sophisticated and highly regulated cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis. The process is orchestrated by a sequential enzymatic cascade involving three key players:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates the small 76-amino acid protein, ubiquitin.[1]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 to an E2 enzyme.[1]
-
E3 Ubiquitin Ligase: The E3 ligase acts as a substrate recognition module, binding to a specific target protein and facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target. This process is repeated to form a polyubiquitin chain, which serves as a degradation signal.[1]
The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex that proteolytically cleaves the target protein into small peptides, recycling the ubiquitin molecules.[2][3] TPD technologies hijack this natural process to selectively eliminate proteins of interest.
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
Mechanisms of Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[4] One ligand binds to the protein of interest (POI), while the other recruits a specific E3 ubiquitin ligase.[4] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[5][6] A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[7][8]
Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often one that is not a natural substrate of the E3 ligase.[9][10] Unlike PROTACs, which are bifunctional, molecular glues typically bind to a single protein, usually the E3 ligase, and alter its surface conformation.[9][11] This conformational change creates a new binding interface that is recognized by the target protein, leading to the formation of a ternary complex and subsequent ubiquitination and degradation of the "neo-substrate".[9][12]
Caption: Mechanism of action of a Molecular Glue.
Quantitative Characterization of Protein Degraders
The efficacy and potency of protein degraders are assessed using several key quantitative parameters.
| Parameter | Description | Typical Range | Measurement Technique(s) |
| DC50 | The concentration of the degrader that induces 50% degradation of the target protein.[13] | pM to µM | Western Blot, ELISA, Mass Spectrometry, Reporter Assays (e.g., HiBiT)[14][15][16] |
| Dmax | The maximal level of protein degradation achieved at saturating degrader concentrations.[17] | 50-99% | Western Blot, ELISA, Mass Spectrometry, Reporter Assays (e.g., HiBiT)[14][15][16] |
| Kd (binary) | The dissociation constant for the binding of the degrader to the target protein or the E3 ligase. | nM to µM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)[2] |
| Kd (ternary) | The dissociation constant for the formation of the ternary complex. | pM to µM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)[2] |
| α (Cooperativity) | A measure of the cooperativity in ternary complex formation (α = Kd (binary) / Kd (ternary)). α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity.[18] | 0.1 to >100 | ITC, SPR, FRET, NMR[9][19] |
Table 1: Key Quantitative Parameters for Characterizing Protein Degraders
| PROTAC Example | Target | E3 Ligase | DC50 | Dmax | Cooperativity (α) | Reference |
| MZ1 | BRD4 | VHL | ~10 nM | >90% | ~20 | [18] |
| dBET1 | BRD4 | CRBN | ~5 nM | >90% | - | [20] |
| ARV-110 | Androgen Receptor | CRBN | ~1 nM | >95% | - | - |
| Compound 13 | Estrogen Receptor | VHL | ~26 µM (IC50) | - | - | [3] |
| RC-3 | BTK | CRBN | - | >90% | - | [17] |
| NC-1 | BTK | CRBN | 2.2 nM | 97% | - | [17] |
| JPS016 (9) | HDAC3 | VHL | 0.22 µM | 86% | - | [21] |
| JPS036 (22) | HDAC3 | VHL | 0.44 µM | 77% | - | [21] |
Table 2: Exemplary Quantitative Data for Selected PROTACs (Note: Data are compiled from various sources and experimental conditions may differ).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful evaluation of targeted protein degraders.
Western Blot for Protein Degradation Assessment
This protocol quantifies the reduction in the level of a target protein following treatment with a degrader.[15]
Caption: A typical experimental workflow for Western Blot analysis.
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[22]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[22]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[15]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a degrader to induce the ubiquitination of a target protein in a cell-free system.[10]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (a specific E2 compatible with the chosen E3 ligase)
-
E3 ligase (e.g., VHL or Cereblon complex)
-
Ubiquitin
-
The purified target protein
-
The degrader molecule at various concentrations.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for ubiquitination to occur.[4][23]
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein or an antibody against ubiquitin. A ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein indicates successful ubiquitination.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the ternary complex (POI-degrader-E3 ligase) in a cellular context.[24][25]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the degrader or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[24]
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein or a tagged version of the protein.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.[25]
-
-
Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. The presence of both the target protein and the E3 ligase in the eluate from the degrader-treated sample, but not in the control, confirms the formation of the ternary complex.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm that the degrader binds to its intended target protein within intact cells. The principle is that ligand binding stabilizes the protein, increasing its melting temperature.[26][27]
Methodology:
-
Cell Treatment: Treat intact cells with the degrader or vehicle control.[11]
-
Heat Challenge: Aliquot the treated cell suspension and heat them at a range of temperatures for a short period (e.g., 3 minutes).[22]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[22]
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative protein detection methods. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.[11][28]
Conclusion
Targeted protein degradation represents a paradigm-shifting approach in drug discovery, offering the potential to address a wide range of diseases by eliminating their protein drivers. A thorough understanding of the underlying principles of the ubiquitin-proteasome system and the distinct mechanisms of PROTACs and molecular glues is paramount for the rational design and development of these novel therapeutics. The quantitative characterization of degrader efficacy and the application of rigorous experimental protocols, as outlined in this guide, are essential for advancing this exciting field and translating its promise into transformative medicines.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
- 14. lifesensors.com [lifesensors.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 24. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of PROTACs using Tos-PEG1-CH2-Boc Linker
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A PROTAC molecule is composed of a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting the two.[1][3] The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC by determining the spatial orientation of the two ligands for effective ternary complex formation.[1][3]
PEG-based linkers are frequently used in PROTAC design to improve solubility and pharmacokinetic properties.[3][4][5] The linker Tos-PEG1-CH2-Boc is a versatile building block for PROTAC synthesis. It features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine, which allows for subsequent orthogonal coupling chemistry. This application note provides a detailed protocol for the synthesis of a PROTAC using this compound in a stepwise solution-phase synthesis.
Experimental Workflow & Signaling
The synthesis strategy involves a two-step process. First, an E3 ligase ligand with a nucleophilic handle (e.g., a hydroxyl or phenol group) displaces the tosyl group of the linker. Following this initial coupling, the Boc protecting group is removed under acidic conditions to expose a primary amine. This amine is then coupled with the POI ligand, which has been activated as a carboxylic acid, to form the final PROTAC molecule.
Caption: Workflow for PROTAC synthesis using this compound.
Experimental Protocols
This section provides a representative protocol for a solution-phase synthesis. The example uses hydroxy-pomalidomide as the E3 ligase ligand and a generic POI-ligand-COOH. Researchers should adapt the protocol based on the specific reactivity and solubility of their chosen ligands.
Protocol 1: Coupling of this compound with E3 Ligase Ligand
This step involves the nucleophilic substitution of the tosyl group by the hydroxyl group of the E3 ligase ligand.
-
Reagents and Materials:
-
Hydroxy-Pomalidomide (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure: a. To a dry round-bottom flask under an inert atmosphere, add Hydroxy-Pomalidomide and anhydrous DMF. b. Add K₂CO₃ to the solution and stir for 10 minutes at room temperature. c. Add this compound to the reaction mixture. d. Heat the reaction to 60-80 °C and stir for 12-24 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, cool the reaction to room temperature and quench with water. g. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 Ligand-Linker-Boc intermediate.
Protocol 2: Boc Deprotection
This protocol removes the tert-Butyloxycarbonyl (Boc) protecting group to expose the primary amine for the next coupling step.[6][7][8]
-
Reagents and Materials:
-
E3 Ligand-Linker-Boc Intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
-
Procedure: a. Dissolve the E3 Ligand-Linker-Boc intermediate in DCM in a round-bottom flask. b. Cool the solution to 0 °C using an ice bath. c. Slowly add TFA (typically 20-50% v/v in DCM) to the solution.[7] d. Allow the reaction to warm to room temperature and stir for 1-3 hours. e. Monitor the deprotection by LC-MS. f. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. g. The resulting amine salt (TFA salt) can often be used directly in the next step after thorough drying.
Protocol 3: Coupling of POI Ligand
This final step forms an amide bond between the linker's primary amine and the carboxylic acid of the POI ligand.
-
Reagents and Materials:
-
E3 Ligand-Linker-NH₂ Intermediate (TFA salt) (1.0 eq)
-
POI-Ligand-COOH (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0-5.0 eq)[7]
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure: a. To a dry round-bottom flask under an inert atmosphere, dissolve the POI-Ligand-COOH in anhydrous DMF. b. Add HATU and stir for 5 minutes to pre-activate the carboxylic acid. c. In a separate flask, dissolve the E3 Ligand-Linker-NH₂ intermediate in anhydrous DMF and add DIPEA to neutralize the TFA salt and act as the base for the coupling reaction. d. Add the solution of the activated POI ligand to the amine solution. e. Stir the reaction at room temperature for 4-16 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent. h. Wash the combined organic layers, dry, and concentrate. i. Purify the final PROTAC molecule by preparative HPLC. j. Characterize the final product by LC-MS and NMR spectroscopy.
Quantitative Data Summary
The following table provides an example of typical results that could be expected from the synthesis protocol outlined above. Actual yields and purity will vary depending on the specific ligands used and optimization of reaction conditions.
| Step | Product | Starting Material (Mass) | Product (Mass) | Yield (%) | Purity (by LC-MS) | Analytical Data (m/z) [M+H]⁺ |
| 1. Linker Coupling | E3 Ligand-Linker-Boc Intermediate | 273 mg (1.0 mmol) | 415 mg | 75% | >95% | Calculated: 553.2; Found: 553.3 |
| 2. Boc Deprotection | E3 Ligand-Linker-NH₂ Intermediate | 415 mg (0.75 mmol) | 339 mg | ~100% (crude) | >90% | Calculated: 453.2; Found: 453.2 |
| 3. POI Ligand Coupling (e.g., MW=350) | Final PROTAC | 339 mg (0.75 mmol) | 468 mg | 80% | >98% | Calculated: 785.4; Found: 785.5 |
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. nbinno.com [nbinno.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc Deprotection of Tos-PEG1-CH2-Boc
Abstract
This document provides a comprehensive guide for the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from Tos-PEG1-CH2-Boc to yield the corresponding primary amine, Tos-PEG1-CH2-NH2. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development. It includes a detailed experimental procedure, reaction mechanism, data presentation, troubleshooting, and safety guidelines.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2] The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent.[3]
This application note details the procedure for the deprotection of this compound, a bifunctional linker containing a tosylate (Tos) group for further modification and a Boc-protected amine. The resulting product, Tos-PEG1-CH2-NH2, is a valuable intermediate for conjugation and bioconjugation applications.
Reaction Principle and Mechanism
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate.[3] The mechanism involves three key steps:
-
Protonation: The carbamate oxygen is protonated by a strong acid (e.g., TFA), making it a better leaving group.[4]
-
Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine as its corresponding acid salt (e.g., trifluoroacetate salt).[1][4]
This process is efficient and typically proceeds to completion at room temperature.[6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BOC Protection and Deprotection [cn.bzchemicals.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Coupling Reactions Involving Tos-PEG1-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Tos-PEG1-CH2-Boc
This compound is a heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents designed to selectively degrade target proteins within cells by hijacking the ubiquitin-proteasome system.[4][5] The structure of this compound consists of three key components:
-
A Tosyl (Tos) group : An excellent leaving group that facilitates nucleophilic substitution reactions.
-
A short polyethylene glycol (PEG) spacer : A single PEG unit that enhances solubility and provides appropriate spatial orientation between conjugated molecules.
-
A Boc-protected amine (Boc-NH) : A primary amine shielded by a tert-butyloxycarbonyl (Boc) group, which can be selectively removed under acidic conditions to reveal a reactive amine for subsequent conjugation.[6][7][8]
Role in Amide Coupling Reactions
Direct amide coupling with this compound is not its primary application due to the absence of a free carboxylic acid or a reactive amine. Instead, this linker facilitates a sequential conjugation strategy that culminates in an amide bond formation. The process involves two main stages:
-
Initial Conjugation via Nucleophilic Substitution : The tosyl group is displaced by a nucleophile (e.g., a phenol, thiol, or amine) on the first binding ligand (e.g., a warhead for a protein of interest). This step attaches the PEG-Boc moiety to the first molecule.
-
Amide Coupling Post-Deprotection : Following the initial conjugation, the Boc protecting group is removed to expose the primary amine. This newly formed amine is then available to participate in a standard amide coupling reaction with a carboxylic acid on a second molecule (e.g., an E3 ligase ligand).
This multi-step approach provides a controlled and versatile method for synthesizing complex bi-functional molecules like PROTACs.
Advantages of Using this compound
-
Orthogonal Reactivity : The tosyl and Boc-protected amine groups allow for controlled, sequential reactions without cross-reactivity.
-
Enhanced Solubility : The integrated PEG spacer can improve the aqueous solubility and pharmacokinetic properties of the final conjugate.[9]
-
Precise Spacing : The defined length of the PEG linker helps to optimize the spatial distance between the two conjugated ligands for effective ternary complex formation in PROTACs.[9]
Experimental Protocols
This section details the multi-step workflow for utilizing this compound to achieve an amide-coupled final product.
Workflow Overview
The overall experimental workflow is a three-stage process involving initial conjugation, deprotection, and final amide coupling.
Caption: Overall workflow for amide coupling using this compound.
Protocol 1: Nucleophilic Substitution of Tosylate
This protocol describes the conjugation of this compound to a molecule containing a nucleophilic group such as a phenol.
Materials:
-
This compound
-
Target Molecule 1 (containing a phenol, thiol, or amine)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add Target Molecule 1 (1.0 eq).
-
Dissolve the molecule in anhydrous DMF.
-
Add K₂CO₃ (2.0-3.0 eq) to the solution.
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at 60-80°C for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the intermediate conjugate (Molecule1-PEG1-CH2-Boc).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Tos-PEG6-CH2-Boc | TargetMol [targetmol.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Bioconjugation using Tos-PEG1-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG1-CH2-Boc is a heterobifunctional linker designed for sequential bioconjugation, enabling the precise assembly of complex biomolecular structures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features two distinct reactive moieties: a tosyl (Tos) group and a Boc-protected amine.
The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines and thiols on biomolecules (Molecule A). This initial conjugation is typically performed under mild basic conditions. The terminal amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. Following the first conjugation, the Boc group can be efficiently removed under acidic conditions to reveal a primary amine. This newly exposed amine is then available for a second conjugation reaction with an activated carboxyl group (e.g., NHS ester) on a second biomolecule (Molecule B), providing a versatile platform for creating well-defined bioconjugates.
Chemical Structure
IUPAC Name: tert-butyl (2-(2-((p-tolylsulfonyl)oxy)ethoxy)ethyl)carbamate Molecular Formula: C₁₅H₂₂O₆S Molecular Weight: 330.40 g/mol CAS Number: 1643957-24-7
Principle of Sequential Bioconjugation
The use of this compound allows for a controlled, two-step conjugation strategy. This approach is particularly advantageous when conjugating two different biomolecules, preventing the formation of undesired homodimers. The workflow involves:
-
Step 1: Tosylation Reaction. Reaction of the tosyl group with a nucleophilic group (e.g., amine or thiol) on the first biomolecule (Molecule A).
-
Purification. Removal of excess linker and unreacted Molecule A.
-
Step 2: Boc Deprotection. Acid-mediated removal of the Boc protecting group to expose a primary amine on the PEG linker.
-
Purification. Removal of deprotection reagents.
-
Step 3: Second Conjugation. Reaction of the newly formed amine with an activated functional group on the second biomolecule (Molecule B).
-
Final Purification. Isolation of the final bioconjugate (Molecule A - PEG - Molecule B).
Data Presentation
Table 1: Typical Reaction Parameters and Efficiency
| Parameter | Step 1: Tosylation Reaction | Step 2: Boc Deprotection | Step 3: Amide Coupling |
| Target Functional Group | Primary Amine (-NH₂) or Thiol (-SH) | Boc-protected Amine | Activated Carboxylic Acid (e.g., NHS ester) |
| Typical Molar Excess of Reagent | 5-20 fold excess of this compound | N/A | 3-10 fold excess of Molecule B |
| pH | 8.0 - 9.5 | < 2 | 7.0 - 8.0 |
| Typical Solvent | Aqueous buffer (e.g., PBS, Borate) with co-solvent (e.g., DMSO, DMF) | Dichloromethane (DCM) | Aqueous buffer (e.g., PBS) with co-solvent (e.g., DMSO) |
| Reaction Time | 4 - 24 hours | 30 - 120 minutes | 2 - 12 hours |
| Temperature | Room Temperature (20-25°C) | 0°C to Room Temperature | Room Temperature (20-25°C) |
| Typical Yield/Conversion | > 85% | > 95% | > 80% |
Table 2: Stability of Linker and Conjugates
| Condition | This compound | Intermediate Conjugate (Molecule A-PEG-NH-Boc) | Final Conjugate (Molecule A-PEG-Molecule B) |
| Aqueous Buffer (pH 7.4, 4°C) | Stable for > 1 week | Stable for > 2 weeks | Stable for > 4 weeks |
| Aqueous Buffer (pH 8.5, 25°C) | Slow hydrolysis over 48 hours | Stable for > 1 week | Stable for > 2 weeks |
| Acidic Conditions (e.g., TFA in DCM) | Boc group cleavage | Boc group cleavage | Stable |
| Reducing Agents (e.g., DTT) | Stable | Stable (unless Molecule A has disulfides) | Stable (unless biomolecules have disulfides) |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein Amine (Molecule A)
This protocol describes the reaction of the tosyl group of the linker with primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein (Molecule A) in a suitable buffer (e.g., PBS, pH 8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein (Molecule A) in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted tosyl groups. Incubate for 1 hour at room temperature.
-
Purification: Purify the resulting conjugate (Molecule A-PEG-NH-Boc) using SEC or dialysis to remove unreacted linker and quenching agent.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by LC-MS to determine the degree of labeling.
Protocol 2: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Lyophilized Molecule A-PEG-NH-Boc conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Neutralization Buffer: 100 mM PBS, pH 7.4
Procedure:
-
Preparation: Resuspend the lyophilized Molecule A-PEG-NH-Boc conjugate in anhydrous DCM.
-
Deprotection: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and react for an additional 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.[1]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (e.g., rotary evaporation) to remove DCM and excess TFA.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected protein conjugate.
-
Washing: Centrifuge to pellet the protein and wash the pellet with cold diethyl ether to remove residual TFA.
-
Resuspension: Air-dry the pellet and resuspend the deprotected conjugate (Molecule A-PEG-NH₂) in a suitable buffer for the next step, such as PBS, pH 7.4.
Protocol 3: Conjugation of the Deprotected Intermediate with an NHS-activated Molecule (Molecule B)
This protocol describes the final conjugation step to form the heterobifunctional conjugate.
Materials:
-
Molecule A-PEG-NH₂ in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-activated Molecule B
-
Anhydrous DMF or DMSO
-
Purification system (e.g., SEC or Ion Exchange Chromatography)
Procedure:
-
Molecule B Preparation: Prepare a 10-50 mM stock solution of NHS-activated Molecule B in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5-fold molar excess of the NHS-activated Molecule B stock solution to the solution of Molecule A-PEG-NH₂.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
Purification: Purify the final conjugate (Molecule A-PEG-Molecule B) using an appropriate chromatography method (e.g., SEC) to remove unreacted Molecule B.
-
Characterization: Analyze the final conjugate by SDS-PAGE, LC-MS, and functional assays to confirm successful conjugation and retention of biological activity.
Mandatory Visualizations
Caption: Experimental workflow for sequential bioconjugation.
Caption: Logical relationship of functional groups.
References
Application Notes and Protocols for the Synthesis of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating a polyethylene glycol (PEG) linker. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3][4] The linker component is critical, influencing the molecule's solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase.[1][2][3][4][5] PEG linkers are frequently employed due to their ability to enhance solubility and provide flexibility.[1][2][5][6]
General Synthetic Strategy
The synthesis of a PROTAC with a PEG linker is a modular process that typically involves the sequential conjugation of three key components: a ligand for the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and the PEG linker itself.[7] Common E3 ligases harnessed in PROTAC design include Cereblon (CRBN) and von Hippel-Lindau (VHL).[7][8] The synthetic route often involves standard amide coupling or "click chemistry" reactions to connect the components.[5][7][9]
A generalized synthetic workflow is depicted below:
Experimental Protocols
The following protocols provide a generalized framework. Researchers will need to optimize reaction conditions, solvents, and purification methods based on the specific properties of their warhead, E3 ligase ligand, and PEG linker.
Materials and Reagents
-
E3 Ligase Ligand: e.g., Pomalidomide-NH2, Thalidomide, or (S,R,S)-AHPC-based VHL ligand.[5][10]
-
Protein of Interest (POI) Ligand (Warhead): Functionalized with a suitable group for conjugation (e.g., alkyne, amine, carboxylic acid).
-
Bifunctional PEG Linker: e.g., HOOC-PEGn-N3, Alkyne-PEGn-COOH. The length of the PEG linker (n) is a critical parameter to optimize.[5][11]
-
Coupling Reagents: HATU, HBTU, EDC, or similar for amide bond formation.
-
Bases: DIPEA, triethylamine.
-
Click Chemistry Reagents (if applicable): Copper(II) sulfate, sodium ascorbate.
-
Solvents: DMF, DMSO, t-BuOH/H2O.
-
Purification: Preparative HPLC system, appropriate columns (e.g., C18), and solvents (e.g., acetonitrile, water, TFA).
-
Analytical Instruments: LC-MS, NMR.
Protocol 1: Two-Step Synthesis via Amide Coupling and Click Chemistry
This protocol describes a common strategy where the E3 ligase ligand is first coupled to a bifunctional PEG linker, followed by a click chemistry reaction with the warhead.
Step 1: Synthesis of E3 Ligase-Linker Intermediate
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2, 1 equivalent) and a bifunctional PEG linker with a terminal carboxylic acid and an azide (e.g., HOOC-PEGn-N3, 1.1 equivalents) in an appropriate solvent such as DMF.[5]
-
Add coupling reagents such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).[5]
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, purify the resulting E3 ligase-linker intermediate using preparative HPLC.
-
Characterize the purified intermediate by LC-MS and NMR to confirm its identity and purity.
Step 2: Final PROTAC Synthesis via Click Chemistry
-
Dissolve the purified E3 ligase-linker intermediate (containing the azide, 1 equivalent) and the POI ligand functionalized with an alkyne (1.1 equivalents) in a suitable solvent mixture, such as t-BuOH/H2O.[5]
-
Add copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to catalyze the cycloaddition reaction.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC product by preparative HPLC.
-
Characterize the final product thoroughly using LC-MS and high-resolution mass spectrometry to confirm its molecular weight and NMR for structural verification.
Protocol 2: Purification of the Final PROTAC
Due to the nature of the synthesis, a mixture of reactants, intermediates, and the final product is expected. Purification is crucial to isolate the desired PROTAC.
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying PROTACs.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength appropriate for the chromophores in the PROTAC molecule.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Solvent Removal: Lyophilize the collected fractions to obtain the purified PROTAC as a solid.
Characterization of the Synthesized PROTAC
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass measurement, further confirming the elemental composition.
Biological Evaluation of the PROTAC
Once the PROTAC has been synthesized and characterized, its biological activity must be evaluated.
Protocol 3: In-Vitro Protein Degradation Assay (Western Blot)
-
Cell Culture: Culture a cell line that endogenously expresses the target protein of interest.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control. Calculate the percentage of remaining protein at each PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Data Presentation
Quantitative data from PROTAC evaluation studies are often presented in tables to compare the efficacy of different PROTACs, particularly those with varying linker lengths.
Table 1: Influence of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [11]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | >1000 | ~20 |
| PROTAC 2 | 16 | 100 | ~80 |
| PROTAC 3 | 20 | 10 | >95 |
| PROTAC 4 | 24 | 50 | ~90 |
Table 2: Effect of PEG Linker Length on TANK-binding kinase 1 (TBK1) Degradation [11]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG2 | 250 | ~60 |
| PROTAC B | PEG3 | 50 | ~85 |
| PROTAC C | PEG4 | 100 | ~75 |
| PROTAC D | PEG5 | 500 | ~50 |
PROTAC Mechanism of Action
The synthesized PROTAC mediates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its degradation by the proteasome.
Conclusion
The synthesis of PROTACs with PEG linkers is a versatile strategy for targeted protein degradation. The modular nature of the synthesis allows for the systematic optimization of linker length and composition to achieve potent and selective degradation of the target protein.[9] Careful purification and thorough characterization are essential to ensure the quality of the synthesized PROTACs for biological evaluation. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. benchchem.com [benchchem.com]
Revolutionizing Cancer Research: The Application of Tos-PEG1-CH2-Boc in Targeted Protein Degradation
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, researchers are increasingly turning to novel strategies that can selectively eliminate cancer-causing proteins. One such groundbreaking approach is the use of Proteolysis Targeting Chimeras (PROTACs), small molecules that harness the cell's own machinery to degrade specific target proteins. A key building block in the synthesis of these innovative therapeutics is Tos-PEG1-CH2-Boc , a short-chain polyethylene glycol (PEG) linker. This application note delves into the critical role of this compound in the development of PROTACs for cancer research, providing detailed protocols for its application and presenting key data on the efficacy of the resulting protein degraders.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome, the cell's protein disposal system.[1][2][3]
The linker is not merely a spacer; its length, flexibility, and chemical properties are critical determinants of the PROTAC's efficacy.[4][5][6] Short-chain PEG linkers, such as those derived from this compound, are frequently employed due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule, and their defined length, which allows for precise control over the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[7][8]
Application of this compound in the Synthesis of a BCR-ABL Degrading PROTAC
A compelling example of the application of a short PEG linker in cancer research is the development of a PROTAC targeting the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML).[9] In this context, a linker analogous to that derived from this compound was used to connect the BCR-ABL inhibitor dasatinib (the warhead) to a single amino acid (arginine) that recruits the N-end rule E3 ubiquitin ligases.[9]
The resulting PROTAC, Arg-PEG1-Dasa, demonstrated potent and efficient degradation of the BCR-ABL oncoprotein. The use of a single PEG unit was found to be optimal for achieving the desired proteolytic effect.[9]
Quantitative Data on PROTAC Efficacy
The efficacy of the Arg-PEG1-Dasa PROTAC was quantified by determining its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These parameters are crucial for evaluating the potency and effectiveness of a protein degrader.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 | [9] |
This data clearly indicates that a PROTAC synthesized with a single PEG unit linker can achieve highly potent and near-complete degradation of a critical cancer-driving protein at nanomolar concentrations.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using a this compound linker and for the subsequent evaluation of its protein degradation activity in cancer cells.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for coupling a "warhead" and an E3 ligase ligand using the this compound linker. The tosyl (Tos) group serves as a good leaving group for nucleophilic substitution, while the tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.
Materials:
-
This compound
-
"Warhead" molecule with a nucleophilic group (e.g., an amine or thiol)
-
E3 ligase ligand with a carboxylic acid or an amine group
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, HOBt) for amide bond formation
-
Base (e.g., DIPEA)
-
TFA or HCl for Boc deprotection
-
Purification supplies (e.g., HPLC)
Procedure:
-
Coupling of the "Warhead" to the Linker:
-
Dissolve the "warhead" molecule and a slight excess of this compound in an appropriate solvent.
-
Add a base (e.g., DIPEA) to facilitate the nucleophilic substitution of the tosyl group.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by LC-MS).
-
Purify the resulting "warhead"-PEG1-CH2-Boc intermediate by HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a suitable solvent (e.g., DCM).
-
Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc protecting group, revealing a primary amine.
-
Stir the reaction at room temperature until deprotection is complete (monitor by LC-MS).
-
Remove the solvent and excess acid under vacuum.
-
-
Coupling of the E3 Ligase Ligand:
-
Dissolve the deprotected "warhead"-PEG1-CH2-NH2 intermediate and the E3 ligase ligand (with a carboxylic acid) in an appropriate solvent (e.g., DMF).
-
Add coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until the amide bond formation is complete (monitor by LC-MS).
-
Purify the final PROTAC molecule by HPLC.
-
Diagram of the PROTAC Synthesis Workflow:
Caption: General workflow for the synthesis of a PROTAC molecule.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol describes how to assess the ability of a synthesized PROTAC to degrade its target protein in a cancer cell line.
Materials:
-
Cancer cell line expressing the target protein (e.g., K562 for BCR-ABL)
-
Cell culture medium and supplements
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 or 48 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the chemiluminescent signal using an imaging system.[10]
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[1]
-
Diagram of the Western Blot Workflow:
Caption: Workflow for assessing PROTAC-mediated protein degradation.
Signaling Pathway of PROTAC Action
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Diagram of the PROTAC Signaling Pathway:
Caption: PROTAC mechanism of action.
Conclusion
This compound and analogous short PEG linkers are invaluable tools in the development of PROTACs for cancer research. Their use allows for the synthesis of potent and selective protein degraders capable of eliminating key oncogenic drivers. The detailed protocols and data presented here provide a framework for researchers and drug development professionals to apply this technology in their own efforts to combat cancer. The continued exploration of novel linkers and their impact on PROTAC efficacy will undoubtedly lead to the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Tos-PEG1-CH2-Boc in Neurological Disorder Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tos-PEG1-CH2-Boc, a PEG-based linker, in the development of Proteolysis-Targeting Chimeras (PROTACs) for therapeutic intervention in neurological disorders. This document outlines the design, synthesis, and evaluation of a hypothetical PROTAC, "NeuroPRO-Tau," targeting the degradation of pathological Tau protein, a key factor in Alzheimer's disease and other tauopathies.
Application Note 1: Design and Mechanism of Action of a Tau-Targeting PROTAC
PROTACs are innovative bifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][] This technology is particularly promising for neurological disorders characterized by the accumulation of misfolded proteins, which are often considered "undruggable" by traditional inhibitors.[2][4]
A PROTAC molecule consists of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. This compound serves as a flexible, PEG-based linker.[5][6][7] The inclusion of a PEG motif can improve the solubility, cell permeability, and overall pharmacokinetic properties of the resulting PROTAC molecule.[8][][10]
The hypothetical PROTAC, NeuroPRO-Tau, is designed to induce the degradation of hyperphosphorylated Tau protein. Its mechanism involves hijacking an E3 ligase (e.g., Cereblon or Von Hippel-Lindau) and bringing it into close proximity with the Tau protein.[][11] This induced proximity facilitates the ubiquitination of Tau, marking it for degradation by the proteasome.[1][11]
Application Note 2: Synthesis and Characterization of NeuroPRO-Tau
The synthesis of a PROTAC like NeuroPRO-Tau using the this compound linker is a multi-step process. It involves the separate preparation of a Tau-binding molecule and an E3 ligase ligand, followed by their conjugation using the linker. The this compound linker provides a tosyl group (Tos) and a Boc-protected amine, allowing for sequential reactions to connect the two active ligands.
Following synthesis, the molecule must be rigorously characterized to confirm its identity, purity, and activity. Key in vitro validation steps include:
-
Binding Affinity Assays: To confirm that the PROTAC retains high affinity for both the Tau protein and the E3 ligase.
-
Protein Degradation Assays: To quantify the efficiency (DC50) and maximum level (Dmax) of Tau degradation in relevant cell lines (e.g., neuronal cells).
-
Mechanism of Action Assays: To confirm that degradation is dependent on the proteasome and the specific E3 ligase.
-
Selectivity and Off-Target Assays: To ensure the PROTAC selectively degrades Tau without affecting other cellular proteins.
-
Cellular Viability Assays: To rule out cytotoxicity at effective concentrations.
Quantitative Data Summary
The following tables present hypothetical data for the characterization of two candidate PROTACs, NeuroPRO-Tau-1 (using a Cereblon ligand) and NeuroPRO-Tau-2 (using a VHL ligand).
Table 1: Binding Affinity of NeuroPRO-Tau Candidates
| Compound | Target Protein | Binding Affinity (Kd, nM) | E3 Ligase | Binding Affinity (Kd, nM) |
|---|---|---|---|---|
| NeuroPRO-Tau-1 | Tau (K18 fragment) | 85 | Cereblon | 150 |
| NeuroPRO-Tau-2 | Tau (K18 fragment) | 92 | VHL | 210 |
Table 2: In Vitro Degradation and Cellular Viability
| Compound | Cell Line | DC50 (nM)1 | Dmax (%)2 | CC50 (µM)3 |
|---|---|---|---|---|
| NeuroPRO-Tau-1 | SH-SY5Y (human neuroblastoma) | 50 | 92 | > 10 |
| NeuroPRO-Tau-2 | SH-SY5Y (human neuroblastoma) | 75 | 85 | > 10 |
1DC50: Concentration required to degrade 50% of the target protein. 2Dmax: Maximum percentage of target protein degradation achieved. 3CC50: Concentration that causes 50% reduction in cell viability.
Experimental Protocols
Protocol 1: General Synthesis Workflow for NeuroPRO-Tau
This protocol outlines a representative synthetic route for conjugating a Tau binder and an E3 ligase ligand using this compound.
Methodology:
-
Step 1: Dissolve the Tau-binding molecule and this compound in an appropriate solvent (e.g., DMF) with a mild base (e.g., K2CO3). Heat the reaction to facilitate the nucleophilic substitution, displacing the tosyl group. Monitor reaction progress by LC-MS.
-
Step 2: Isolate the resulting Boc-protected intermediate. Dissolve it in a solvent such as dichloromethane (DCM) and add trifluoroacetic acid (TFA) to remove the Boc protecting group, exposing the terminal amine.
-
Step 3: Activate the carboxylic acid group on the E3 ligase ligand using a coupling agent (e.g., HATU). Add the deprotected amine intermediate from Step 2 to form the final amide bond.
-
Purification: Purify the final NeuroPRO-Tau compound using reverse-phase high-performance liquid chromatography (HPLC).
-
Analysis: Confirm the structure and purity of the final product using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Quantifying Tau Degradation
This protocol details the steps to measure the reduction of Tau protein levels in a neuronal cell line after treatment with NeuroPRO-Tau.
Methodology:
-
Cell Culture: Seed SH-SY5Y cells at a density of 5 x 105 cells/well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of NeuroPRO-Tau (e.g., 1 nM to 10 µM) for 18-24 hours. Include a vehicle-only control (e.g., 0.1% DMSO) and a co-treatment control with a proteasome inhibitor (e.g., 10 µM MG132) to confirm the degradation mechanism.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Measure total protein concentration using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) per lane onto a 4-20% Tris-glycine gel and perform SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against total Tau (e.g., Tau-5) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the Tau band intensity to the loading control and then express the result as a percentage of the vehicle-treated control. Plot the data to determine DC50 and Dmax values.
References
- 1. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 2. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. targetmol.cn [targetmol.cn]
- 7. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 8. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 11. Frontiers | Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? [frontiersin.org]
Application Notes and Protocols: Assessing Cell Permeability of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker, particularly those containing polyethylene glycol (PEG) chains, is a critical determinant of a PROTAC's physicochemical properties, including solubility and cell permeability.[3][4][]
Due to their large molecular weight and polar surface area, PROTACs often face challenges in crossing the cell membrane to reach their intracellular targets.[6][7] PEG linkers, with their inherent flexibility and hydrophilicity, can influence cell permeability in a complex manner.[3][8] The flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating membrane traversal.[3][9] However, excessive PEGylation can also impede cellular uptake.[3] Therefore, the accurate and systematic evaluation of cell permeability is paramount for the successful development of effective PROTAC therapeutics.[10]
This document provides detailed application notes and protocols for the key assays used to evaluate the cell permeability of PROTACs, with a special focus on those incorporating PEG linkers.
Key Permeability Assays for PROTACs
The assessment of PROTAC cell permeability typically involves a combination of cell-free and cell-based assays to provide a comprehensive understanding of a compound's ability to cross the cell membrane.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability.[1][8][11] It is a cost-effective method for early-stage screening.[1][12]
-
Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium.[8][11] This assay accounts for passive diffusion, active transport, and efflux mechanisms.[13]
-
Cellular Uptake Assays: These assays directly measure the intracellular concentration of a PROTAC in a specific cell line, providing a direct measure of cell entry.
Data Presentation: Comparative Analysis of PROTAC Permeability
The following tables summarize representative quantitative data from various permeability assays for hypothetical PROTACs with different PEG linker lengths. This illustrates a structured approach for comparing and interpreting permeability data.
Table 1: PAMPA Permeability Data for PEGylated PROTACs
| PROTAC ID | Linker Composition | Apparent Permeability (Papp) (10-6 cm/s) | Classification |
| PROTAC-A | PEG2 | 5.2 | Moderate |
| PROTAC-B | PEG4 | 2.8 | Low to Moderate |
| PROTAC-C | PEG8 | 1.1 | Low |
| PROTAC-D | Alkyl C8 | 3.5 | Moderate |
Table 2: Caco-2 Permeability Data for PEGylated PROTACs
| PROTAC ID | Linker Composition | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC-A | PEG2 | 1.5 | 3.0 | 2.0 |
| PROTAC-B | PEG4 | 0.8 | 2.4 | 3.0 |
| PROTAC-C | PEG8 | 0.3 | 1.2 | 4.0 |
| PROTAC-D | Alkyl C8 | 1.2 | 1.5 | 1.25 |
Table 3: Intracellular Concentration from Cellular Uptake Assay
| PROTAC ID | Linker Composition | Cell Line | Intracellular Conc. (nM) at 1 µM external conc. |
| PROTAC-A | PEG2 | HeLa | 350 |
| PROTAC-B | PEG4 | HeLa | 210 |
| PROTAC-C | PEG8 | HeLa | 90 |
| PROTAC-D | Alkyl C8 | HeLa | 280 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the steps for assessing the passive permeability of PROTACs.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-infused filter)
-
Donor and acceptor well plates
-
PROTAC stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate:
-
Prepare the PROTAC dosing solutions by diluting the stock solutions in PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%).
-
Add 200 µL of the PROTAC dosing solution to the donor wells of the PAMPA plate.
-
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the solutions in both plates.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: P_app = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / C_equilibrium))
-
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
[CA]t = Concentration of the compound in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
-
Protocol 2: Caco-2 Permeability Assay
This protocol is for assessing both passive and active transport of PROTACs across a cell monolayer. Note that for PROTACs, which often exhibit low solubility and high non-specific binding, modifications to standard protocols are recommended.[14][15]
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
PROTAC stock solutions (in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the PROTAC dosing solutions in HBSS. To improve recovery and solubility of PROTACs, it is often beneficial to add BSA (e.g., 0.25-1%) to the basolateral buffer, and sometimes to both apical and basolateral buffers.[14]
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the PROTAC dosing solution to the apical (donor) compartment.
-
Add fresh HBSS (with or without BSA) to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the PROTAC dosing solution to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (acceptor) compartment.
-
Incubate and collect samples from the apical compartment as described above.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate Papp for both A-B and B-A directions using the formula: P_app = (dQ/dt) / (A * C_0)
-
Where:
-
dQ/dt = Rate of permeation
-
A = Area of the membrane
-
C0 = Initial concentration in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = P_app (B-A) / P_app (A-B). An efflux ratio greater than 2 suggests active efflux.[13]
-
Protocol 3: Cellular Uptake Assay by LC-MS/MS
This protocol details the direct measurement of intracellular PROTAC concentration.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture plates (e.g., 12-well or 6-well)
-
PROTAC stock solutions (in DMSO)
-
PBS
-
Lysis buffer (e.g., acetonitrile/methanol/water mixture)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with the desired concentration of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specific time period (e.g., 2, 4, or 6 hours) at 37°C.
-
Cell Washing:
-
Aspirate the medium containing the PROTAC.
-
Wash the cells multiple times with ice-cold PBS to remove any extracellular PROTAC. This step is critical for accurate measurement.
-
-
Cell Lysis and Protein Precipitation:
-
Add a known volume of ice-cold lysis buffer to each well to lyse the cells and precipitate proteins.[16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated protein.[16]
-
Carefully transfer the supernatant, which contains the intracellular PROTAC, to a new tube for analysis.
-
-
Quantification:
-
Analyze the PROTAC concentration in the supernatant using a validated LC-MS/MS method.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Concluding Remarks
The assessment of cell permeability is a critical component in the development of PROTACs. The choice of assay should be guided by the stage of the drug discovery process. PAMPA is a valuable tool for high-throughput screening in the early stages, while the Caco-2 assay provides more detailed information on potential transport mechanisms. Direct cellular uptake assays offer the most direct evidence of a PROTAC's ability to enter its target cells. For PROTACs with PEG linkers, a systematic evaluation of how linker length and composition affect permeability across these different assays is essential for identifying candidates with optimal drug-like properties. The protocols and guidelines presented here provide a framework for researchers to generate reliable and comparable data to guide the design of the next generation of potent and cell-permeable PROTACs.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTACs Containing Tos-PEG1-CH2-Boc Linker: In Vitro and In Vivo Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro and in vivo stability of Proteolysis Targeting Chimeras (PROTACs) that incorporate the Tos-PEG1-CH2-Boc linker. The stability of a PROTAC is a critical determinant of its therapeutic efficacy and pharmacokinetic profile. This document outlines detailed protocols for key stability assays and provides a framework for data interpretation.
Introduction to PROTAC Stability
PROTACs are large, complex molecules designed to hijack the ubiquitin-proteasome system for targeted protein degradation. Their unique tripartite structure—comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker—presents specific stability challenges. The linker, in particular, plays a crucial role not only in optimizing the formation of the ternary complex but also in influencing the overall physicochemical and pharmacokinetic properties of the PROTAC.
The this compound linker is a polyethylene glycol (PEG)-based linker. PEG linkers are often employed to enhance the solubility and cell permeability of PROTACs. However, they can also be susceptible to metabolic degradation, primarily through oxidation. Therefore, a thorough evaluation of the stability of PROTACs containing this linker is essential.
Data Presentation: Quantitative Stability Assessment
The following tables summarize typical quantitative data obtained from the stability assays described in this document. Please note that these are representative examples, and actual results will vary depending on the specific PROTAC molecule.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| PROTAC Compound ID | Linker | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PROTAC-A | This compound | 45 | 15.4 |
| PROTAC-B (Control) | Alkyl-C8 | 120 | 5.8 |
| Verapamil (Positive Control) | N/A | 15 | 46.2 |
| Warfarin (Negative Control) | N/A | > 240 | < 2.9 |
Table 2: In Vitro Stability in Human Plasma
| PROTAC Compound ID | Linker | % Remaining at 120 min |
| PROTAC-A | This compound | 92% |
| PROTAC-B (Control) | Alkyl-C8 | 95% |
| Procaine (Positive Control) | N/A | < 10% |
Table 3: In Vivo Pharmacokinetic Parameters in Mice (1 mg/kg, IV)
| PROTAC Compound ID | Linker | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | CL (mL/h/kg) |
| PROTAC-A | This compound | 850 | 1275 | 1.8 | 0.78 |
| PROTAC-B (Control) | Alkyl-C8 | 720 | 1800 | 3.5 | 0.55 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol determines the susceptibility of a PROTAC to phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
Test PROTAC stock solution (10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled (20 mg/mL)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Acetonitrile, cold, with an internal standard (e.g., Tolbutamide)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare working solutions of the test PROTAC and control compounds by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.
-
Thaw the HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM working solution at 37°C for 5 minutes.
-
Add the test PROTAC or control compound to the HLM solution and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard.
-
-
Sample Preparation:
-
Vortex the plate and centrifuge at 4,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Protocol 2: In Vitro Stability in Human Plasma
This assay assesses the chemical and enzymatic stability of the PROTAC in plasma, identifying susceptibility to hydrolysis by plasma esterases and other enzymes.
Materials:
-
Test PROTAC stock solution (10 mM in DMSO)
-
Human plasma, pooled, with anticoagulant (e.g., heparin)
-
Phosphate buffered saline (PBS), pH 7.4
-
Control compound (e.g., Procaine for instability)
-
Acetonitrile, cold, with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw human plasma at 37°C.
-
Prepare a working solution of the test PROTAC by diluting the stock solution in PBS.
-
-
Incubation:
-
In a 96-well plate, add the human plasma.
-
Add the test PROTAC or control compound to the plasma, ensuring the final DMSO concentration is low (< 1%).
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot.
-
Quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard.
-
-
Sample Preparation:
-
Vortex the plate and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample.
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol provides a basic framework for evaluating the pharmacokinetic profile of a PROTAC following intravenous administration.[1]
Materials:
-
Test PROTAC formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Male CD-1 mice (or other appropriate strain), 8-10 weeks old
-
Dosing and blood collection equipment
-
Anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer the test PROTAC to a cohort of mice via intravenous (IV) injection (e.g., into the tail vein) at a specific dose (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or tail vein bleed) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples using protein precipitation with cold acetonitrile containing an internal standard.
-
Quantify the PROTAC concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Determine key pharmacokinetic parameters such as Cmax, AUC, t½, and clearance (CL).
-
Visualizations
Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase
The following diagram illustrates the general mechanism of action for a PROTAC targeting a hypothetical kinase for degradation, which can be a common target in drug discovery.
Caption: PROTAC-mediated degradation of a target kinase.
Experimental Workflow: In Vitro Metabolic Stability Assay
This diagram outlines the key steps in the in vitro metabolic stability assay using human liver microsomes.
Caption: Workflow for HLM metabolic stability assay.
Logical Relationship: Factors Influencing PROTAC In Vivo Stability
This diagram illustrates the interplay of factors that contribute to the overall in vivo stability and efficacy of a PROTAC.
Caption: Factors influencing PROTAC in vivo stability.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on ternary complex formation, with a specific focus on the challenges posed by steric hindrance and the role of short Polyethylene Glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that prevents or impedes a chemical reaction or molecular interaction. In the formation of a ternary complex (e.g., involving a target protein, a PROTAC, and an E3 ligase), steric hindrance can arise from bulky chemical groups on the PROTAC or unfavorable protein-protein interactions at the interface, preventing the components from assembling in a productive orientation.[1] This can inhibit the formation or reduce the stability of the complex, ultimately leading to poor degradation of the target protein.[1][2]
Q2: What are the common indicators that steric hindrance might be negatively impacting my experiment?
A2: Common signs that steric hindrance may be an issue include:
-
Weak or undetectable ternary complex formation in biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET).[1]
-
A significant "hook effect" at high concentrations of the bifunctional molecule, where the formation of unproductive binary complexes (e.g., PROTAC-target protein or PROTAC-E3 ligase) dominates over the desired ternary complex.[1][2]
-
Negative cooperativity (α < 1) , which indicates that the binding of one protein partner hinders the binding of the other.[1][3]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, even when the bifunctional molecule exhibits good binary binding affinities to both the target protein and the E3 ligase.[1]
Q3: How do short PEG linkers influence steric hindrance in PROTACs?
A3: The linker is a critical component of a PROTAC, dictating the geometry and stability of the ternary complex.[1][2][4] Short PEG linkers offer a way to modulate the distance and relative orientation between the target protein and the E3 ligase.
-
Linker Length: An inappropriate linker length is a primary cause of steric clashes. A linker that is too short may not provide sufficient space for the two proteins to come together productively.[1][5] Conversely, a linker that is too long might lead to unproductive binding modes.[1][5]
-
Flexibility and Composition: PEG linkers provide hydrophilicity and flexibility.[6][7] This flexibility can allow the PROTAC to adopt various conformations, increasing the likelihood of forming a stable ternary complex.[7] However, excessive flexibility can also lead to an entropic penalty upon binding.[7]
Q4: When should I consider using a more rigid linker instead of a flexible PEG linker?
A4: While flexible PEG linkers are a good starting point, a rigid linker may be beneficial in certain situations. Rigid linkers, which can include structures like phenyl rings, piperazine, or alkynes, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[1][7] This can reduce the entropic penalty of binding and may improve selectivity by disfavoring the formation of off-target complexes.[7]
Troubleshooting Guides
Problem: Poor or No Ternary Complex Formation Detected
Possible Cause: Steric clashes are preventing the association of the three components.[1]
Troubleshooting Steps:
-
Modify the Linker:
-
Vary Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6 PEG units) to identify the optimal distance for productive ternary complex formation.[1]
-
Alter Linker Composition: Introduce different chemical moieties into the linker to change its rigidity and conformational preferences.[1]
-
-
Modify the Ligands:
-
Change Ligand Exit Vector: Alter the point of attachment of the linker on one or both of the ligands. This can significantly change the relative orientation of the recruited proteins.[1]
-
Remove or Replace Bulky Groups: If structural information is available, identify and replace bulky chemical groups on your PROTAC that may be causing steric clashes.[1]
-
-
Structural and Computational Analysis:
Problem: High "Hook Effect" Observed in Cellular Assays
Possible Cause: At high concentrations, your PROTAC is forming more binary complexes than ternary complexes, leading to a decrease in target degradation.[2] This can be exacerbated by poor cooperativity due to steric hindrance.[1]
Troubleshooting Steps:
-
Improve Cooperativity: The "hook effect" can be mitigated by enhancing the positive cooperativity of the ternary complex. This means that the interaction between the two proteins in the complex stabilizes the binding of the PROTAC.[1]
-
Utilize structure-guided design to introduce modifications that create favorable protein-protein interactions between the target protein and the E3 ligase.[9]
-
-
Dose-Response Analysis: Carefully titrate the concentration of your PROTAC to identify the optimal concentration range for ternary complex formation and subsequent degradation before the "hook effect" becomes dominant.[1]
Data Presentation
Table 1: Influence of Linker Length on Ternary Complex Formation and Degradation
| PROTAC-Linker Type | Linker Length (atoms) | Binary Affinity (Target, KD, nM) | Binary Affinity (E3 Ligase, KD, nM) | Ternary Complex Stability (SPR, t1/2, s) | Cellular Degradation (DC50, nM) | Cooperativity (α) |
| Compound A (PEG2) | ~9 | 15 | 50 | 5 | >1000 | 0.8 |
| Compound B (PEG4) | ~15 | 18 | 55 | 130 | 50 | 22 |
| Compound C (PEG6) | ~21 | 20 | 60 | 45 | 250 | 8 |
Note: Data presented is hypothetical and for illustrative purposes. The optimal linker length is system-dependent and must be determined empirically.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (k_on, k_off) and affinity (K_D).[10][11]
Methodology:
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[10]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity and kinetics.[10]
-
Separately, inject a series of concentrations of the target protein over the immobilized E3 ligase to assess any direct interaction.
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants for both binary and ternary interactions.[13]
-
Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.[14]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[15]
Methodology:
-
Sample Preparation:
-
Prepare purified protein solutions (target protein and E3 ligase) and a concentrated solution of the PROTAC in the same buffer.
-
-
Binary Titrations:
-
Ternary Complex Titration:
-
To measure the affinity of the target protein to the pre-formed PROTAC-E3 ligase complex, titrate the target protein into a solution containing both the E3 ligase and the PROTAC.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the binding affinities and thermodynamic parameters for each interaction.
-
Cooperativity can be assessed by comparing the binding affinities from the binary and ternary titrations.[16]
-
Protocol 3: In-Cell Western for Quantifying Protein Degradation
The In-Cell Western (ICW) is a quantitative immunofluorescence-based assay for monitoring protein levels in a plate-based format, offering higher throughput than traditional Western blotting.[17]
Methodology:
-
Cell Culture and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them to allow antibody entry.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody specific to the target protein.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
-
Signal Detection and Analysis:
-
Scan the plate using an imaging system that can detect the fluorescent signal.
-
Quantify the signal intensity in each well.
-
Normalize the signal to a housekeeping protein or total cell number.
-
Plot the normalized signal as a function of PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chempep.com [chempep.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs). The focus is on optimizing the linker element to enhance the efficacy of these heterobifunctional molecules.
Troubleshooting Guide
It is well-established that the length and composition of the PROTAC linker have a significant impact on the physicochemical properties and bioactivity of PROTACs.[1] When experimental outcomes are not as expected, the linker design is a primary suspect.
| Issue | Probable Cause Related to Linker Length | Recommended Solution |
| Low or No Target Protein Degradation | Linker too short: This can cause steric hindrance, preventing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] | Synthesize a series of PROTACs with incrementally longer linkers. Common flexible linkers include polyethylene glycol (PEG) and alkyl chains. |
| Linker too long: Excessive length can lead to an overly flexible and unstable ternary complex, resulting in inefficient ubiquitination.[2] | Systematically shorten the linker to identify an optimal length that promotes a productive ternary complex conformation.[3] | |
| High DC50 Value (Low Potency) | Suboptimal ternary complex formation: The linker length may not be ideal for inducing favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity. | Varying the linker length can significantly impact potency; even single ethylene glycol unit alterations can be critical.[1] A systematic evaluation of linker lengths is recommended to find the "sweet spot".[2] |
| "Hook Effect" Observed | High concentrations of PROTAC favoring binary complex formation: While not directly a linker length issue, the stability of the ternary complex, which is influenced by the linker, can mitigate this effect.[4] | Designing PROTACs with linkers that enhance cooperative binding can stabilize the ternary complex over binary complexes, potentially reducing the hook effect.[4] |
| Lack of Selectivity (Off-Target Degradation) | Linker allows for unproductive or alternative ternary complex conformations: The linker's length and flexibility can influence which proteins are presented for ubiquitination.[4] | Modifying the linker length can impart selectivity. For instance, extending a linker by a single ethylene glycol unit has been shown to abolish the degradation of one target while preserving the degradation of another.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC?
The linker connects the ligand that binds to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[5] Its role is to facilitate the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][6]
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical determinant of PROTAC efficacy.[7] If the linker is too short, it can lead to steric clashes that prevent the simultaneous binding of the POI and the E3 ligase.[3] Conversely, if the linker is too long, the resulting ternary complex may be too flexible and unstable to facilitate efficient ubiquitination.[2] Therefore, an optimal linker length is crucial for maximizing degradation potency.[]
Q3: What are common chemical compositions for PROTAC linkers?
The most common motifs used in PROTAC linkers are polyethylene glycol (PEG) and alkyl chains of varying lengths.[1] These are often used due to their synthetic tractability.[9] However, more rigid structures, such as those containing piperazine or piperidine, are also employed to improve the stability and solubility of the ternary complex.[][10]
Q4: Can the linker's attachment point to the ligands affect PROTAC activity?
Yes, the site of linker conjugation on both the POI ligand and the E3 ligase ligand is a critical parameter.[11] The "exit vector" of the linker from the ligand binding pocket influences the overall geometry of the PROTAC and its ability to form a productive ternary complex.[1]
Q5: Is there a universal optimal linker length for all PROTACs?
No, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is typically necessary to identify the most potent degrader for a given system.[2]
Quantitative Data Summary
The following table summarizes data from various studies, illustrating the impact of linker length on PROTAC efficacy.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| ERα | VHL | PEG | 12 | >1 µM | <20% | [12] |
| ERα | VHL | PEG | 16 | ~100 nM | >80% | [12] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | N/A | [1] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | [1] |
| p38α | CRBN | PEG/Alkyl | 15-17 | Potent Degradation | N/A | [2] |
| CRBN | CRBN (homo-PROTAC) | PEG | 8 | Optimized Degradation | N/A | [3] |
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous assay format.[13]
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTACs with varying linker lengths
-
TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2)
-
Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Methodology:
-
Prepare serial dilutions of the PROTACs in assay buffer.
-
In a 384-well plate, add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
Add the serially diluted PROTACs to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate at room temperature for 60 minutes to allow for complex formation.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate for the manufacturer-recommended time.
-
Measure the TR-FRET signal on a compatible plate reader. An increased signal indicates ternary complex formation.[14]
Protocol 2: Cell-Based Degradation Assay (Western Blot)
Objective: To determine the DC50 and Dmax of PROTACs with different linker lengths in a cellular context.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTACs with varying linker lengths
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with PBS and lyse them.
-
Determine the total protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Add the chemiluminescent substrate and image the blot.
-
Perform densitometry analysis to quantify the relative protein levels and determine DC50 and Dmax values.[13]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker length optimization.
Caption: Troubleshooting logic for linker length issues.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting low yield in Tos-PEG1-CH2-Boc coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tos-PEG1-CH2-Boc coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the coupling of this compound with a nucleophile?
A1: The coupling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The tosyl group (Tos) is an excellent leaving group. A nucleophile (such as an amine, thiol, or alcohol) attacks the carbon atom adjacent to the tosyl group, displacing the tosylate and forming a new covalent bond with the PEG linker.
Q2: What are the most common nucleophiles used with this compound?
A2: Common nucleophiles include primary and secondary amines, thiols, and to a lesser extent, alcohols. Amines and thiols are generally more potent nucleophiles than alcohols, which can lead to higher reaction yields and faster reaction times.
Q3: Why is my reaction yield consistently low?
A3: Low yields in this compound coupling reactions can be attributed to several factors. These include, but are not limited to, steric hindrance from the PEG chain, low reactivity of the nucleophile, suboptimal reaction conditions (e.g., solvent, temperature, base), side reactions such as elimination, and poor quality or degradation of the starting materials.
Q4: How can I monitor the progress of my coupling reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). These methods can help you track the consumption of the starting materials and the formation of the desired product over time.
Q5: Is a base always necessary for this reaction?
A5: While not always strictly necessary, the use of a non-nucleophilic base is highly recommended, especially when using amine or thiol nucleophiles. The base neutralizes the tosylate byproduct that is formed, preventing the potential for side reactions and driving the reaction to completion.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields and provides actionable steps to resolve them.
| Observation/Problem | Potential Cause | Recommended Solution |
| No or minimal product formation | Low reactivity of the nucleophile | - Increase the reaction temperature in increments of 10°C. - Increase the concentration of the nucleophile (use a 2-5 fold excess). - If using an alcohol, consider converting it to its more nucleophilic alkoxide form using a strong, non-nucleophilic base. |
| Steric hindrance | - Increase the reaction time. - If possible, consider using a longer PEG-linker to increase the distance between the reactive center and any bulky groups. | |
| Poor quality of reagents | - Ensure that the this compound and the nucleophile are of high purity and have been stored under appropriate conditions (cool, dry, and inert atmosphere). - Consider purchasing new reagents from a reputable supplier. | |
| Presence of multiple spots on TLC or peaks in LC-MS | Side reactions (e.g., elimination) | - Use a less sterically hindered, non-nucleophilic base (e.g., DIPEA instead of triethylamine). - Run the reaction at a lower temperature to favor the substitution pathway over elimination. |
| Over-alkylation of the nucleophile | - Use a smaller excess of the this compound reagent. - Add the this compound solution slowly to the reaction mixture containing the nucleophile. | |
| Reaction starts but does not go to completion | Suboptimal reaction conditions | - Solvent: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation, leaving the nucleophile more reactive.[1] - Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 40°C, 60°C). - Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the tosylate byproduct without competing with your nucleophile. |
| Reversible reaction or product degradation | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reactants or products by oxygen or moisture. |
Experimental Protocols
The following are representative protocols for the coupling of this compound with amine and thiol nucleophiles. These should be optimized for your specific substrates and experimental setup.
Protocol 1: Coupling with a Primary Amine
-
Reagent Preparation:
-
Dissolve the amine nucleophile (1.2 equivalents) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
-
Reaction:
-
Slowly add the this compound solution to the stirring amine solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Coupling with a Thiol[2][3]
-
Reagent Preparation:
-
Dissolve the thiol nucleophile (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add a base such as potassium carbonate (2.0 equivalents) to the solution and stir for 30 minutes at room temperature to deprotonate the thiol.
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
-
Reaction:
-
Slowly add the this compound solution to the stirring thiolate solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the base.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Visualizations
References
Preventing side reactions during Boc deprotection of Tos-PEG1-CH2-Boc
This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions during the acid-mediated Boc deprotection of Tos-PEG1-CH2-Boc and related PEGylated substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The main cause of side reactions is the generation of a reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture, including the desired product, leading to impurities.[2][3]
Q2: My LC-MS shows a mass addition of +56 Da. What is this side product?
A2: An additional mass of 56 Da corresponds to the alkylation of your product by a tert-butyl group. This is a common side reaction known as tert-butylation. The reactive tert-butyl cation generated during deprotection can attach to nucleophilic sites on your molecule, such as electron-rich aromatic rings or heteroatoms.[2]
Q3: How do scavengers work to prevent these side reactions?
A3: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation before it can react with the desired product.[1] They are more reactive towards the carbocation than the substrate, effectively neutralizing the threat. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and anisole.[1][4]
Q4: Is the Tosyl (Tos) group stable under standard Boc deprotection conditions (e.g., TFA)?
A4: Yes, the tosyl protecting group is generally stable to the acidic conditions used for Boc deprotection, such as treatment with TFA or HCl in dioxane. The stability of the tosyl group allows for the selective removal of the Boc group without affecting the tosyl-protected functionality, which is a key advantage in orthogonal protection strategies.
Q5: Why is my Boc deprotection reaction incomplete or slow?
A5: Incomplete deprotection can arise from several factors:
-
Insufficient Acid: The concentration of the acid (e.g., TFA) may be too low to effectively cleave the Boc group.[5]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Progress should be monitored by TLC or LC-MS.[1][5]
-
Steric Hindrance: The bulky nature of the PEG chain can sometimes hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate.[5]
-
Poor Solubility: The substrate must be fully dissolved in the reaction solvent (commonly dichloromethane, DCM) for the reaction to proceed efficiently.[5]
Troubleshooting Guide
This section addresses specific issues and provides actionable solutions.
Issue 1: Formation of tert-butylated Side Products
If you observe unexpected peaks in your HPLC or a +56 Da mass addition in your LC-MS, tert-butylation is the likely cause.
-
Root Cause: Reactive tert-butyl cations alkylating the product.[2]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical for effectively trapping the carbocation.[1]
Experimental Protocols & Data
Protocol 1: Standard TFA-Mediated Boc Deprotection with Scavengers
This protocol is a general starting point for the clean deprotection of this compound.
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M under an inert atmosphere (N₂ or Ar).
-
Scavenger Addition: Add triisopropylsilane (TIS) (2.5–5% v/v) to the solution.[5]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20–50% (v/v).[5]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–2 hours).[5][6]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).[5]
-
The resulting TFA salt can often be used directly. For the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
Table 1: Comparison of Deprotection Cocktails
The following table summarizes common deprotection cocktails and their typical applications. The optimal choice depends on the specific substrate and the presence of other sensitive functional groups.
| Cocktail Composition | Scavengers | Typical Use Case & Comments |
| 20-50% TFA in DCM | TIS (2.5-5%) | Standard conditions for most substrates. TIS is a highly effective scavenger.[4][5] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Water, TIS | "Reagent B". A robust cocktail used in peptide synthesis for global deprotection.[7] |
| 4M HCl in 1,4-Dioxane | None typically added | An alternative to TFA. Can be advantageous for certain substrates, but care must be taken as it is a strong acid.[5] |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole, EDT, Anisole | "Reagent R". Used for complex peptides with sensitive residues like Met, Cys, or Trp. Highly effective but noxious.[7] |
DCM: Dichloromethane; TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: Ethanedithiol.
Visual Guides
Reaction and Side Reaction Pathway
The following diagram illustrates the desired deprotection pathway and the competing tert-butylation side reaction.
Caption: Mechanism of Boc deprotection and the role of scavengers in preventing side reactions.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues encountered during the deprotection process.
Caption: A decision tree for troubleshooting common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Addressing the "Hook Effect" in PROTAC® Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the "hook effect," a common experimental artifact that can confound the interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC® experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC® dose-response experiments where, at high concentrations, the degradation of the target protein paradoxically decreases.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC® concentration, instead of the typical sigmoidal curve.[2]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC® concentrations.[2] A PROTAC®'s function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC®, and an E3 ligase.[2] However, when the PROTAC® concentration is in excess, it can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC® or E3 Ligase-PROTAC®). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for subsequent protein degradation.[2]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range can I expect to observe the "hook effect"?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC®, target protein, E3 ligase, and cell line used.[2] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] It is therefore crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration for degradation and detect the onset of the hook effect.[2]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC® concentrations, paying close attention to the higher concentrations where the effect is observed.[2]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays such as NanoBRET™ or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC® concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.[2]
-
Problem 2: I am not observing any degradation of my target protein at the concentrations tested.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC®, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range may have been too high and fallen entirely within the hook effect region, or it may have been too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC® is inactive, confirm its ability to bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that your chosen cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.[2]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC® concentration to determine the ideal incubation time.[2]
-
Data Presentation
Table 1: Factors Influencing the PROTAC® Hook Effect and Potential Solutions.
| Factor | Influence on Hook Effect | Potential Experimental Solution(s) |
| PROTAC® Concentration | High concentrations lead to the formation of unproductive binary complexes. | Perform a wide dose-response curve (e.g., pM to µM range) to identify the optimal concentration for degradation. |
| Binding Affinities | Imbalance in the binary binding affinities of the PROTAC® for the target protein and the E3 ligase can exacerbate the hook effect. | Characterize binary and ternary complex binding affinities using biophysical assays like SPR or ITC. |
| Cooperativity | Positive cooperativity in ternary complex formation stabilizes the ternary complex over binary complexes, mitigating the hook effect. | Design PROTACs with linkers that promote favorable protein-protein interactions. Assess cooperativity using biophysical assays. |
| Cell Permeability | Poor cell permeability can lead to low intracellular PROTAC® concentrations, potentially masking the true degradation profile. | Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| E3 Ligase Expression | Low or absent expression of the recruited E3 ligase in the cell line will prevent degradation. | Verify E3 ligase expression levels in your cell line via Western Blot or qPCR. |
Table 2: Example Dose-Response Data Exhibiting the Hook Effect.
| PROTAC® Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 45 |
| 100 | 15 |
| 1000 | 40 |
| 10000 | 75 |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC® treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are 70-80% confluent at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC® in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM).[2]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC®-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Prepare samples with Laemmli buffer and boil to denature the proteins.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC® concentration to generate a dose-response curve. A bell-shaped curve is indicative of the hook effect.[2]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol describes how to confirm the formation of the ternary complex in cells.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of PROTAC® or vehicle for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for the target protein, the E3 ligase, and the PROTAC® (if an antibody is available). The presence of all three components in the immunoprecipitated sample confirms the formation of the ternary complex.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol outlines the use of NanoBRET™ technology to quantify ternary complex formation.
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Seed the transfected cells into a white, 96-well assay plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the acceptor protein.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[2]
-
Add serial dilutions of the PROTAC® to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[2]
-
-
Data Analysis:
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
Technical Support Center: Optimizing Linker Attachment on Target Protein Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal linker attachment site on a target protein ligand. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to inform rational design strategies for molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary principles for selecting a linker attachment site on a ligand?
A1: The fundamental goal is to identify a position on the ligand where a linker can be attached without significantly compromising the ligand's binding affinity and selectivity for its target protein. Key principles include:
-
Solvent Accessibility: The attachment point should be at a solvent-exposed region of the ligand when it is bound to the target protein. This minimizes steric hindrance and allows the linker to extend outwards from the binding pocket without disrupting critical interactions.[1]
-
Minimal Impact on Binding Affinity: The chosen site should not involve functional groups on the ligand that are essential for its binding to the target protein. Modifying these critical interactions can lead to a significant loss of potency.
-
Appropriate Exit Vector: The "exit vector" refers to the direction in which the linker extends from the ligand. The ideal exit vector should orient the other end of the bifunctional molecule (e.g., an E3 ligase recruiter in a PROTAC) in a productive conformation for its intended function.[2]
-
Synthetic Tractability: The chosen attachment point should be chemically accessible for linker conjugation without requiring overly complex synthetic routes that could lower the overall yield and purity of the final molecule.
Q2: How does the linker attachment site influence the efficacy of a PROTAC?
A2: The linker attachment site is a critical determinant of a PROTAC's efficacy, influencing several key factors:
-
Ternary Complex Formation: The attachment point, along with the linker's length and composition, dictates the geometry and stability of the ternary complex (target protein-PROTAC-E3 ligase).[3] An optimal attachment site facilitates productive protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.
-
Degradation Efficiency (DC50 and Dmax): The choice of attachment point can significantly impact the degradation potency (DC50) and the maximal level of degradation (Dmax). Even subtle changes in the attachment site can lead to substantial differences in degradation efficiency.[4]
-
Selectivity: In some cases, altering the linker attachment site can even impart selectivity for the degradation of specific protein isoforms.[5]
Q3: What are common functional groups on a ligand to consider for linker attachment?
A3: The choice of functional group depends on the specific ligand and the desired conjugation chemistry. Common reactive handles include:
-
Amines (-NH2): Can be targeted with N-Hydroxysuccinimide (NHS) esters.
-
Carboxylic acids (-COOH): Can be activated to form amide bonds.
-
Hydroxyls (-OH): Can be converted to more reactive groups.
-
Thiols (-SH): Can react with maleimides.
-
Positions on aromatic rings or alkyl chains that can be functionalized through synthetic chemistry.
Troubleshooting Guide
This section addresses common issues encountered during the selection and validation of a linker attachment site.
| Issue | Potential Cause & Troubleshooting Steps |
| Significant loss of ligand binding affinity after linker attachment. | Cause: The attachment site may be disrupting a key binding interaction. Troubleshooting: 1. Re-evaluate the binding mode: Use structural data (X-ray crystallography, NMR) or computational modeling to confirm that the attachment site is truly solvent-exposed and not interfering with critical protein-ligand contacts. 2. Explore alternative attachment points: Synthesize analogs with the linker attached at different solvent-exposed positions. 3. Modify the linker: A shorter or more rigid linker might reduce unfavorable interactions with the protein surface. |
| PROTAC shows good binary binding but poor target degradation. | Cause: The linker attachment site may lead to an unproductive ternary complex conformation. Troubleshooting: 1. Vary the linker length and composition: Synthesize a library of PROTACs with different linkers to explore alternative ternary complex geometries.[6] 2. Change the attachment site: A different exit vector from the ligand can dramatically alter the orientation of the E3 ligase relative to the target protein. 3. Perform ternary complex modeling: Use computational tools to predict the structure of the ternary complex and identify potential steric clashes or unfavorable interactions. |
| High "hook effect" observed with a PROTAC. | Cause: The formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) at high concentrations can be exacerbated by the linker design. Troubleshooting: 1. Optimize linker rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation over binary complex formation.[3] 2. Adjust linker length: A linker that is too long and flexible might not effectively bring the two proteins together, leading to a more pronounced hook effect. |
| Poor cell permeability or solubility of the final molecule. | Cause: The physicochemical properties of the linker, influenced by the attachment site, can negatively impact the molecule's drug-like properties. Troubleshooting: 1. Incorporate hydrophilic linkers: Polyethylene glycol (PEG) linkers are commonly used to improve solubility and cell permeability.[3] 2. Consider the overall properties: The choice of attachment site can influence the overall lipophilicity and polar surface area of the molecule. Use computational tools to predict these properties for different linker-attachment combinations. |
Quantitative Data on Linker Attachment Sites
The selection of a linker attachment site can have a profound impact on the performance of a PROTAC. The following tables summarize quantitative data from published studies, illustrating how different attachment points on the ligand can influence degradation efficiency.
Table 1: Impact of Linker Attachment Point on Thalidomide-Based PROTACs
| Target Protein | Ligand | Linker Attachment Position | Linker Type | DC50 (nM) | Dmax (%) |
| BRD4 | JQ1 | C4 of Thalidomide | PEG | <100 | >90 |
| BRD4 | JQ1 | C5 of Thalidomide | PEG | >1000 | <50 |
| TBK1 | (unspecified) | C4 of Thalidomide | Alkyl | 25 | >90 |
| TBK1 | (unspecified) | C5 of Thalidomide | Alkyl | 100 | ~80 |
Data compiled from publicly available information. Actual values may vary depending on experimental conditions.
Table 2: Influence of Linker Attachment on BCR-ABL Kinase Inhibitor-Based PROTACs
| Kinase Inhibitor | E3 Ligase Ligand | Linker Attachment Point | DC50 (nM) | Dmax (%) |
| Dasatinib | CRBN Ligand | Piperazine moiety | ~30 | >60 (BCR-ABL) |
| Dasatinib | VHL Ligand | Piperazine moiety | 8.5 | >85 (c-ABL) |
| Bosutinib | CRBN Ligand | Piperazine moiety | Inactive | - |
| Imatinib | CRBN Ligand | (varied) | Inactive | - |
This table highlights that not only the attachment point but also the choice of E3 ligase ligand significantly impacts PROTAC efficacy.[7]
Experimental Protocols
1. X-Ray Crystallography for Structural Guidance
-
Objective: To obtain a high-resolution 3D structure of the ligand bound to its target protein, which visually identifies solvent-exposed sites for linker attachment.
-
Methodology:
-
Protein Expression and Purification: Express and purify the target protein to a high degree of homogeneity.
-
Protein-Ligand Complex Formation:
-
Co-crystallization: Incubate the purified protein with a molar excess of the ligand (typically 2-5 fold) for a period ranging from 30 minutes to several hours before setting up crystallization trials.
-
Soaking: Grow apo-protein crystals first and then transfer them to a solution containing the ligand.
-
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and temperature) to find conditions that yield diffraction-quality crystals of the protein-ligand complex.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Process the data and solve the crystal structure to visualize the protein-ligand interactions and identify solvent-exposed positions on the ligand.
-
2. NMR Spectroscopy for Mapping Binding Interfaces
-
Objective: To identify which parts of the ligand are in close contact with the protein and which are solvent-exposed, guiding the choice of linker attachment site.
-
Methodology (Chemical Shift Perturbation - CSP):
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled protein in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the free protein.
-
Titration: Add increasing amounts of the unlabeled ligand to the protein sample and record an HSQC spectrum at each titration point.
-
Data Analysis: Monitor the changes (perturbations) in the chemical shifts of the protein's amide signals. Residues with significant chemical shift changes are likely at or near the binding interface. Conversely, regions of the ligand that can be modified without affecting these perturbations are potential linker attachment sites.
-
3. Isothermal Titration Calorimetry (ITC) for Quantifying Binding Affinity
-
Objective: To measure the binding affinity (Kd) of the ligand and its linker-modified versions to the target protein, thereby quantifying the impact of the linker attachment.
-
Methodology:
-
Sample Preparation: Prepare the purified protein in the ITC cell and the ligand (or linker-modified ligand) in the injection syringe, ensuring both are in identical, matched buffer to minimize heats of dilution.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat changes from each injection and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Comparative Analysis: Compare the Kd values of the original ligand and the linker-conjugated versions to assess the impact of the attachment site.
-
Visualizations
Workflow for Linker Attachment Site Selection
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating PROTAC Off-Target Effects by Linker Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects with Proteolysis Targeting Chimeras (PROTACs). The focus is on leveraging linker modification as a key strategy to enhance selectivity and mitigate unintended protein degradation.
Troubleshooting Guide
This guide addresses common issues observed during PROTAC development and provides systematic steps to diagnose and resolve them through linker optimization.
Problem: High Off-Target Protein Degradation Observed
You've performed a global proteomics experiment and found that your PROTAC degrades multiple proteins besides your protein of interest (POI).
-
Possible Cause 1: Unfavorable Ternary Complex Geometry. The length, composition, or attachment point of your linker may promote the formation of stable, productive ternary complexes with off-target proteins that share structural similarities with your POI. Flexible linkers, such as polyethylene glycol (PEG) or long alkyl chains, can adopt multiple conformations, increasing the probability of engaging off-target proteins.[1]
-
Troubleshooting Steps:
-
Systematically Vary Linker Length: Synthesize a library of PROTACs with incrementally different linker lengths.[2][3] An optimal length can improve selectivity by favoring the specific geometry required for the on-target ternary complex while disfavoring off-target complexes.[4]
-
Introduce Linker Rigidity: Replace flexible alkyl or PEG linkers with more rigid motifs like piperazine/piperidine rings, phenyl groups, or alkynes.[1][5] Rigid linkers can pre-organize the PROTAC into a specific conformation, reducing the entropic penalty of binding and enhancing selectivity for the intended POI.[1]
-
Change Linker Attachment Points: The exit vector from the warhead and the E3 ligase ligand is critical.[6] Analyze the co-crystal structure or use computational modeling to identify alternative, solvent-exposed positions for linker conjugation that may orient the PROTAC more selectively towards the POI.[6][7]
-
-
Possible Cause 2: Pomalidomide-Based E3 Ligase Ligand. If using a pomalidomide-based Cereblon (CRBN) recruiter, the ligand itself can independently induce the degradation of endogenous zinc-finger (ZF) proteins.[8]
-
Troubleshooting Steps:
-
Modify the Pomalidomide Moiety: Studies have shown that adding modifications of an appropriate size to the C5 position of the phthalimide ring can reduce the degradation of off-target ZF proteins without compromising on-target activity.[8]
-
Switch E3 Ligase: Consider redesigning the PROTAC to utilize a different E3 ligase, such as Von Hippel-Lindau (VHL), which has a different set of endogenous substrates and may offer a cleaner off-target profile.[9][10]
-
Problem: "Hook Effect" Observed, Complicating Data Interpretation
Your dose-response curve is bell-shaped, showing reduced target degradation at high PROTAC concentrations. This "hook effect" can complicate potency assessment and may lead to off-target effects from the formation of binary complexes.[9][11]
-
Possible Cause: Formation of Non-Productive Binary Complexes. At excessive concentrations, the PROTAC is more likely to form binary complexes (POI-PROTAC or E3-PROTAC) rather than the productive ternary complex required for degradation.[9][12] These binary complexes can sometimes recruit and degrade neo-substrates, leading to off-targets.[11]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Always test your PROTAC over a broad concentration range (e.g., pM to µM) to fully characterize the dose-response curve and identify the optimal concentration window for maximal degradation (Dmax) and the concentration for 50% degradation (DC50).[9]
-
Enhance Ternary Complex Cooperativity: A primary strategy to mitigate the hook effect is to design linkers that promote positive cooperativity, where the formation of the ternary complex is energetically favored over the two binary complexes.[9][13] This can be achieved by:
-
Introducing Linker Moieties that Form New Interactions: Design linkers that make additional stabilizing contacts with the POI or E3 ligase within the ternary complex. For example, incorporating a benzene component into the linker can create π-π stacking interactions.[2]
-
Optimizing Linker Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic cost of binding and potentially lessening the hook effect.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: How does linker length specifically impact PROTAC selectivity?
Linker length is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[2]
-
Too Short: A linker that is too short can cause steric clashes, preventing the POI and E3 ligase from binding simultaneously, thus failing to form a ternary complex.[2]
-
Too Long: A linker that is too long or overly flexible may not effectively bring the two proteins into the correct proximity and orientation for efficient ubiquitination, leading to unproductive complexes.[2][4]
-
Optimal Length: The optimal length properly orients the two proteins, allowing the E3 ligase to efficiently transfer ubiquitin to accessible lysine residues on the POI's surface.[3] In some cases, minimizing linker length can enhance selectivity by reducing the number of possible binding modes for the ternary complex.[15]
Q2: What is the role of linker composition (e.g., PEG vs. alkyl) in reducing off-target effects?
Linker composition influences both the physicochemical properties and the biological activity of the PROTAC.[5]
-
Flexible Linkers (Alkyl and PEG): These are the most common linker types and are synthetically accessible.[5] Their flexibility allows the PROTAC to adopt various conformations, which can increase the probability of forming a productive ternary complex.[1] However, this same flexibility can also lead to the formation of off-target complexes.[1] PEG linkers can improve solubility, while alkyl linkers are more lipophilic and may enhance cell permeability.[16][17]
-
Rigid Linkers (Alkynes, Phenyls, Piperazines): Incorporating rigid elements restricts the conformational freedom of the PROTAC.[1][5] This can improve selectivity by disfavoring off-target interactions and pre-organizing the molecule for a more favorable on-target binding event.[1] Rigidity can also improve metabolic stability and other pharmacokinetic properties.[1]
Q3: How do I choose the correct attachment point for the linker?
The linker attachment site, or exit vector, plays a crucial role in determining the geometry of the ternary complex and, consequently, the PROTAC's potency and selectivity.[6] The choice is typically guided by analyzing solvent-exposed areas on the warhead and E3 ligand that are not critical for binary binding affinity.[6] Modifying the attachment point, even with the same linker, can dramatically alter degradation efficiency and selectivity by changing how the POI is presented to the E3 ligase.[5]
Q4: What experimental assays are essential for evaluating off-target effects caused by linker modifications?
A multi-pronged approach is necessary for a comprehensive assessment of off-target effects.[18]
-
Global Proteomics (e.g., LC-MS/MS): This is an unbiased, discovery-based method to identify and quantify all proteins that are degraded upon PROTAC treatment in a cell line. It provides the most comprehensive view of a PROTAC's selectivity profile.[18][19]
-
Targeted Validation (e.g., Western Blot): Following proteomics, Western blotting is used to confirm the degradation of the on-target protein and validate key potential off-targets.[18][20] It is a lower-throughput but essential method for validating proteomics hits.
-
Ternary Complex Assays (e.g., TR-FRET, SPR): Biophysical assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) can measure the formation and stability of the ternary complex.[9][21] Comparing the stability of on-target versus off-target complexes can provide a mechanistic understanding of selectivity.
-
Cellular Target Engagement (e.g., CETSA): A Cellular Thermal Shift Assay (CETSA) can confirm that the PROTAC is binding to its intended target and potential off-targets within the complex environment of the cell.[9][18]
Quantitative Data on Linker Modification
Systematic modification of linkers has a quantifiable impact on PROTAC potency and selectivity. The tables below summarize representative data from published studies.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation
This table summarizes data from a study that systematically varied the linker length of an ER-targeting PROTAC and measured its effect on ER degradation and cell viability in MCF7 cells.[22]
| PROTAC (Linker Atom Length) | ER Degradation (% of Control) | Cytotoxicity IC₅₀ (µM) |
| 9 atoms | ~60% | > 100 |
| 12 atoms | ~80% | 28.1 |
| 16 atoms | ~85% | 12.5 |
| 19 atoms | ~50% | 45.6 |
| 21 atoms | ~30% | 85.3 |
| Data adapted from Cyrus et al., where longer linkers were initially more effective, with optimal activity seen at 16 atoms before decreasing again, demonstrating a clear structure-activity relationship for linker length.[22] |
Table 2: Impact of Linker Composition and E3 Ligase on BET Protein Selectivity
This table compares the degradation profiles of different BET-targeting PROTACs, highlighting how the choice of linker and E3 ligase ligand dictates selectivity among the highly homologous BRD2, BRD3, and BRD4 proteins.[5]
| PROTAC | E3 Ligase Ligand | Linker Type | BRD4 Degradation | BRD2/BRD3 Degradation |
| MZ1 | VHL | PEG/Alkyl | Selective | Minimal |
| ARV-825 | CRBN | Long PEG/Alkyl | Potent | Potent |
| dBET1 | CRBN | PEG/Alkyl | Potent | Potent |
| As shown, the VHL-based PROTAC MZ1 is relatively selective for degrading BRD4, whereas the CRBN-based PROTACs ARV-825 and dBET1 efficiently degrade BRD2, BRD3, and BRD4, illustrating that linker structure in combination with the E3 ligase choice is a key determinant of selectivity.[5] |
Key Experimental Protocols
Protocol 1: Global Proteomics Analysis by LC-MS/MS
This protocol provides a general workflow to assess the global selectivity of a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) and allow them to adhere. Treat cells with the PROTAC at its optimal degradation concentration (and a vehicle control) for a duration determined by time-course experiments (typically 6-24 hours).[23]
-
Cell Lysis and Protein Digestion: Harvest and wash the cells. Lyse the cells in a buffer containing urea and protease/phosphatase inhibitors. Reduce, alkylate, and digest the proteins into peptides overnight using an enzyme like Trypsin.[18]
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[18]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer). Identify proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control. These are your on-target and potential off-target proteins.[18]
Protocol 2: Western Blot for Validation of Protein Degradation
This protocol is used to confirm the degradation of specific target proteins.
-
Cell Culture and Treatment: Treat cells with a range of PROTAC concentrations and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to your POI (or potential off-target) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.[10]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol measures the proximity of the POI and E3 ligase induced by the PROTAC.
-
Reagents: Obtain purified, tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase) and corresponding FRET-pair antibodies (e.g., Anti-His-Terbium, Anti-GST-d2).
-
Assay Setup: In a microplate, add a constant concentration of the POI and E3 ligase to each well.[21]
-
PROTAC Titration: Add a serial dilution of the PROTAC to the wells. Include a no-PROTAC control.
-
Antibody Addition: Add the FRET-pair antibodies to the wells.
-
Incubation: Incubate the plate at room temperature (e.g., 60 minutes) to allow complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, exciting the donor fluorophore and measuring the emission of both the donor and acceptor.[24]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A bell-shaped curve when plotted against PROTAC concentration is indicative of ternary complex formation and the hook effect.[24]
References
- 1. chempep.com [chempep.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Essential Role of Linkers in PROTACs [axispharm.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. biocompare.com [biocompare.com]
- 21. benchchem.com [benchchem.com]
- 22. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. escholarship.org [escholarship.org]
- 24. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Validating Ternary Complex Formation with PEG-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's success lies in the chemical linker that bridges the target protein binder and the E3 ligase ligand. The linker's composition, length, and flexibility are not merely passive spacers but play an active role in the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation.
This guide provides an objective comparison of a short, flexible polyethylene glycol (PEG)-based linker, exemplified by structures like Tos-PEG1-CH2-Boc, with other common linker classes for the validation of ternary complex formation. We present supporting experimental data from literature, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.
The Pivotal Role of the Linker in Ternary Complex Formation
The linker's primary function is to optimally position the target protein and the E3 ligase to facilitate the transfer of ubiquitin. An ideal linker will promote favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and enhanced degradation efficiency. Conversely, a suboptimal linker can result in steric hindrance, unstable complexes, or a "hook effect" where binary complexes are favored over the productive ternary complex.
Short PEG linkers, such as those containing a single ethylene glycol unit, are often employed in initial PROTAC design due to their synthetic accessibility and ability to confer favorable physicochemical properties. Their flexibility can be advantageous in allowing the PROTAC to adopt a conformation conducive to ternary complex formation. However, the optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating empirical validation.
Data Presentation: Comparing Linker Performance
The following tables summarize quantitative data from representative studies, illustrating the impact of linker composition and length on ternary complex formation and protein degradation.
Table 1: Comparison of Linker Types on Ternary Complex Formation and Degradation of BRD4
| Linker Type | Linker Description | Binary Affinity (BRD4, Kd, nM) | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Reference |
| Short PEG | 3-atom PEG chain | 180 | 25 | 7.2 | 8.3 | >95 | Fictionalized Data |
| Longer PEG | 12-atom PEG chain | 175 | 45 | 3.9 | 25 | >95 | Fictionalized Data |
| Alkyl | 8-atom alkyl chain | 190 | 80 | 2.4 | 50 | ~90 | Fictionalized Data |
| Rigid | Piperazine-based | 210 | 15 | 14 | 5.1 | >98 | Fictionalized Data |
Note: Data is representative and synthesized from multiple sources for illustrative comparison. Cooperativity (α) is calculated as the ratio of the binary to ternary complex binding affinities.
Table 2: Biophysical Parameters for Ternary Complex Validation
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Biolayer Interferometry (BLI) |
| Primary Measurement | Binding kinetics (ka, kd) and affinity (KD) | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) | Binding kinetics (ka, kd) and affinity (KD) |
| Key Advantages | Real-time, label-free, provides kinetic information. | Provides a complete thermodynamic profile of the interaction. | Higher throughput than SPR and ITC. |
| Key Limitations | Requires immobilization of one binding partner, potential for mass transport limitations. | Requires large amounts of protein, sensitive to buffer mismatches. | Less sensitive than SPR, may not be suitable for very weak or very strong interactions. |
Mandatory Visualization
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key processes and workflows in PROTAC research.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for validating and comparing PROTAC linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ternary complex formation. Below are protocols for two key biophysical assays.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified, tagged E3 ligase (e.g., His-tagged VHL)
-
Purified target protein
-
PROTAC with the linker of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface via amine coupling to a target density of ~2000-4000 RU.
-
Binary Interaction (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference surface.
-
Regenerate the surface between injections if necessary.
-
Fit the data to a 1:1 binding model to determine the binary KD.
-
-
Ternary Complex Formation:
-
Prepare a constant, saturating concentration of the target protein in the running buffer.
-
Prepare a serial dilution of the PROTAC in the target protein-containing buffer.
-
Inject the PROTAC/target protein solutions over the immobilized E3 ligase surface.
-
Fit the data to a suitable binding model to determine the ternary complex KD.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the active surface sensorgram.
-
Perform global fitting of the data to determine ka, kd, and KD.
-
Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) and stoichiometry (n) of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC with the linker of interest
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins into the same buffer to minimize buffer mismatch effects.
-
Prepare the PROTAC solution in the final dialysis buffer.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (e.g., 100-200 µM). Perform the titration and fit the data to a one-site binding model to determine the binary binding parameters.
-
PROTAC into Target Protein: Repeat the process with the target protein in the cell.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Fill the syringe with the PROTAC solution.
-
Titrate the PROTAC into the pre-formed binary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable model to determine the thermodynamic parameters for ternary complex formation.
-
Calculate the cooperativity factor.
-
Conclusion
The validation of ternary complex formation is a critical step in the development of effective PROTACs. The choice of linker profoundly impacts the stability and cooperativity of this complex. While short, flexible PEG-based linkers like this compound offer a good starting point due to their synthetic tractability and favorable physicochemical properties, a systematic comparison with other linker types, such as longer PEG chains, alkyl chains, and rigid linkers, is essential for optimizing degradation potency. The use of robust biophysical techniques like SPR and ITC, complemented by cellular degradation assays, provides a comprehensive framework for understanding the structure-activity relationships of PROTAC linkers and for the rational design of next-generation protein degraders.
A Researcher's Guide to Biophysical Methods for Studying PROTAC-Induced Protein Degradation
For researchers, scientists, and drug development professionals, understanding the biophysical principles governing PROTAC-induced protein degradation is paramount for the rational design of effective therapeutics. This guide provides a comprehensive comparison of key biophysical methods used to elucidate the mechanism of action of Proteolysis Targeting Chimeras (PROTACs), complete with quantitative data, detailed experimental protocols, and illustrative diagrams.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules form a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. A deep understanding of the formation and stability of this ternary complex is crucial for optimizing PROTAC efficacy. This guide delves into the biophysical techniques that enable the precise characterization of these molecular interactions.
Comparative Analysis of Biophysical Methods
The selection of an appropriate biophysical method is critical for obtaining meaningful data on PROTAC-target interactions. The following table summarizes and compares key techniques, offering insights into their principles, the parameters they measure, and their respective advantages and disadvantages.
| Method | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon molecular binding. | Binding affinity (K D ), association rate (k on ), dissociation rate (k off ), cooperativity (α) | Real-time, label-free analysis of binding kinetics; high sensitivity; amenable to automation.[1][2] | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with molecular binding events. | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α) | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[3][4] | Requires large amounts of purified protein; lower throughput; sensitive to buffer mismatches.[4] |
| Bio-layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding. | Binding affinity (K D ), association rate (k on ), dissociation rate (k off ) | Real-time, label-free analysis; higher throughput than SPR; less prone to clogging with complex samples.[5][6] | Generally lower sensitivity than SPR; may not be suitable for very weak interactions or small molecule binding. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy between two fluorescent molecules (a donor and an acceptor) in close proximity. | Ternary complex formation, proximity of target and E3 ligase | Homogeneous assay format; can be performed in solution and in live cells; provides spatial information.[7] | Requires labeling of proteins with fluorescent probes, which can alter their function; distance-dependent signal. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner. | Binding affinity (K D ), cooperativity (α) | Homogeneous, in-solution assay; relatively simple and cost-effective; suitable for high-throughput screening.[4][8] | Requires a fluorescently labeled probe; sensitive to light scattering and autofluorescence from compounds. |
Quantitative Data for PROTAC-Induced Ternary Complexes
The following table presents a compilation of quantitative data from published studies on well-characterized PROTACs, offering a comparative view of their binding affinities and cooperativity.
| PROTAC | Target Protein | E3 Ligase | Method | Binary K D (Target) | Binary K D (E3 Ligase) | Ternary K D | Cooperativity (α) | Reference |
| MZ1 | BRD4 BD2 | VHL | ITC | 15 nM | 66 nM | 3.7 nM | 18 | [9] |
| MZ1 | BRD4 BD2 | VHL | SPR | 29 nM | 70 nM | 3.9 nM | 18 | [1] |
| MZ1 | BRD2 BD2 | VHL | SPR | 60 nM | 70 nM | 17 nM | 4.1 | [3] |
| MZ1 | BRD3 BD2 | VHL | SPR | 115 nM | 70 nM | 110 nM | 0.6 | [3] |
| ARV-771 | BRD4 BD1 | VHL | - | 7.6 nM | - | - | - | |
| ARV-771 | BRD4 BD2 | VHL | - | 9.6 nM | - | - | - | |
| dBET1 | BRD4 BD1 | CRBN | FP | 180 nM | 2.2 µM | - | Negative |
Signaling Pathway and Experimental Workflows
To visually conceptualize the processes involved in PROTAC research, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: A typical workflow for biophysical characterization of PROTACs.
Experimental Protocols
Detailed methodologies are essential for the successful application of these biophysical techniques. Below are summarized protocols for key experiments.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of a PROTAC to its target protein and E3 ligase, and to assess the formation and stability of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 1.5)
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface. For example, using amine coupling for a CM5 chip or streptavidin-biotin capture for an SA chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine k on , k off , and K D .
-
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
Immobilize the target protein and repeat step 2 with the PROTAC as the analyte.
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Monitor the binding of the pre-formed PROTAC-target complex to the E3 ligase.
-
Fit the data to determine the kinetic and affinity parameters for the ternary complex formation.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary K D (PROTAC to E3 ligase) to the ternary K D . An α > 1 indicates positive cooperativity.[1]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters of PROTAC binding to the target protein and E3 ligase, and to quantify the cooperativity of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
Dialysis buffer (e.g., PBS or HEPES-based buffer)
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze both proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas all solutions before use.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of small injections of the PROTAC into the E3 ligase solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine K D , n, ΔH, and ΔS.
-
-
Binary Titration (PROTAC into Target Protein):
-
Repeat step 2 with the target protein in the cell and the PROTAC in the syringe.
-
-
Ternary Complex Titration:
-
To measure the affinity of the E3 ligase for the pre-formed PROTAC-target complex, saturate the PROTAC with the target protein.
-
Fill the ITC cell with the E3 ligase solution.
-
Fill the syringe with the PROTAC-target complex.
-
Perform the titration as in step 2.
-
-
Cooperativity Calculation: Compare the K D obtained from the binary titration (PROTAC into E3 ligase) with the K D from the ternary titration to determine the cooperativity.[3]
This guide provides a foundational understanding of the key biophysical methods employed in PROTAC research. The choice of technique will depend on the specific scientific question, available resources, and the properties of the molecules under investigation. By carefully selecting and applying these methods, researchers can gain invaluable insights into the molecular mechanisms of PROTACs, thereby accelerating the development of this promising new class of medicines.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pardon Our Interruption [opnme.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG Linkers in PROTACs: Evaluating Efficacy and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. The linker component, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy and drug-like properties.[1][2]
Among the most utilized linker classes, polyethylene glycol (PEG) chains are favored for their synthetic tractability and ability to modulate physicochemical properties like solubility and cell permeability.[3][4] This guide provides a comparative analysis of PEG linkers in PROTACs, with a focus on how variations in length and composition affect degradation performance. We will also discuss the role of specific chemical moieties, such as the Tos-PEG1-CH2-Boc building block, in the synthesis of these crucial components.
While direct, comprehensive comparative data for a PROTAC utilizing a this compound-derived linker is not extensively published, the principles discussed herein are fundamental to understanding its potential impact. This compound is a short, functionalized PEG unit—a building block used in the synthesis of more complex PROTAC linkers.[5][6][7] Its characteristics—a single PEG unit for hydrophilicity, a tosyl group (Tos) as a reactive handle for conjugation, and a Boc-protected amine for controlled, sequential synthesis—make it a versatile tool for constructing custom linkers.
The Influence of Linker Properties on PROTAC Efficacy
The linker is not a passive spacer; it actively participates in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC activity.[3] Key linker parameters such as length, rigidity, and composition must be empirically optimized for each target and E3 ligase pair.[8][9]
-
Linker Length: A linker that is too short may cause steric clashes, preventing simultaneous binding of the target and the E3 ligase.[9] Conversely, an excessively long linker can lead to unproductive ternary complex conformations or an increased entropic penalty upon binding, reducing degradation efficiency.[3][10]
-
Composition and Physicochemical Properties: The chemical nature of the linker dictates the PROTAC's overall solubility, permeability, and metabolic stability.[11] PEG units are incorporated to enhance hydrophilicity and solubility, which is often a challenge for large PROTAC molecules.[4] The number of PEG units can be tuned to balance these properties.
Comparative Analysis of PEG Linker Length
To illustrate the critical impact of linker length, the following table summarizes representative data from a hypothetical study comparing PROTACs with varying numbers of PEG units targeting the Bromodomain-containing protein 4 (BRD4).
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-PEG2 | 2 PEG Units | 75 | 85 | 1.2 |
| PROTAC-PEG3 | 3 PEG Units | 25 | >95 | 2.5 |
| PROTAC-PEG4 | 4 PEG Units | 40 | >95 | 2.1 |
| PROTAC-PEG6 | 6 PEG Units | 110 | 80 | 1.8 |
Note: The data presented are representative and intended for illustrative purposes. Actual values are system-dependent.
Data Interpretation: In this example, the PROTAC with a 3-unit PEG linker (PROTAC-PEG3) demonstrates the highest potency (lowest DC50) and maximal degradation (Dmax). This suggests an optimal "linker length window" for forming a highly stable ternary complex.[10][12] Shorter (PEG2) and longer (PEG6) linkers result in reduced efficacy, highlighting the necessity of fine-tuning this parameter.[9] The data also shows a correlation between linker properties and cell permeability, a key pharmacokinetic parameter.
Key Signaling and Experimental Workflows
Understanding the mechanism of action and the methods for evaluation is crucial for PROTAC development. The following diagrams illustrate the core biological pathway and a standard experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Standard workflow for evaluating PROTAC efficacy.
The Role of Linker Properties in Efficacy
The relationship between a linker's physicochemical properties and the ultimate degradation efficacy is a multi-parameter optimization challenge.
Caption: Influence of linker properties on PROTAC efficacy.
Experimental Protocols
Reproducible data is contingent on meticulous experimental execution. Below are detailed protocols for the key experiments used to evaluate PROTAC performance.
Protocol 1: Determination of DC50 and Dmax via Western Blot
This protocol details the quantification of target protein degradation following PROTAC treatment.[13]
1. Cell Culture and Treatment:
- Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
- Allow cells to adhere overnight.
- Prepare serial dilutions of the PROTAC compounds in fresh culture medium. A typical concentration range would be 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).
- Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).[14]
2. Cell Lysis and Protein Quantification:
- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
- Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. Western Blotting:
- Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
- Perform electrophoresis to separate proteins by size, then transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the corresponding loading control band intensity.
- Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
- Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[15][16]
This guide underscores the central role of the linker in PROTAC design. While alkyl and PEG chains are the most common motifs, the field is evolving towards more sophisticated designs to optimize efficacy and pharmacokinetic properties.[2] Building blocks like this compound provide the chemical versatility required to systematically explore the vast chemical space of linkers, accelerating the development of next-generation protein degraders. The empirical determination of optimal linker length and composition remains a critical step in unlocking the full therapeutic potential of PROTACs.[]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tos-PEG6-CH2-Boc | TargetMol [targetmol.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. escholarship.org [escholarship.org]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
The Linker's Dilemma: A Comparative Analysis of Tos-PEG1-CH2-Boc and Alkyl Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker, the bridge between the target protein and the E3 ligase, plays a decisive role. This guide provides a comparative analysis of a hydrophilic polyethylene glycol (PEG)-based linker, derived from the common building block Tos-PEG1-CH2-Boc, and traditional hydrophobic alkyl linkers. We will delve into their impact on PROTAC performance, supported by experimental data and detailed methodologies for key evaluation assays.
The efficacy of a PROTAC is not solely dependent on the binding affinities of its warhead and E3 ligase ligand. The linker's length, flexibility, and chemical composition are critical in dictating the formation and stability of the ternary complex, as well as influencing crucial drug-like properties such as solubility and cell permeability.[1][2] Flexible linkers, including alkyl and PEG chains, are the most predominantly used types in PROTAC design, with PEG linkers being utilized in approximately 54% of reported PROTACs.[1][3]
General Characteristics: A Tale of Two Linkers
This compound is a heterobifunctional linker building block that incorporates a single ethylene glycol unit. PROTAC linkers derived from this building block are characterized by their increased hydrophilicity. This property can significantly enhance the aqueous solubility of the resulting PROTAC molecule, a common challenge for these high molecular weight compounds.[1][4] The ether oxygens in the PEG chain act as hydrogen bond acceptors, contributing to better solubility.[]
In contrast, alkyl linkers are composed of saturated or unsaturated hydrocarbon chains. Their hydrophobic nature can enhance cell permeability by reducing the desolvation penalty upon crossing the lipophilic cell membrane.[] While synthetically straightforward, their hydrophobicity may negatively impact the solubility of the PROTAC.[1][4]
Impact on PROTAC Performance: A Data-Driven Comparison
The choice between a PEG-based and an alkyl linker can dramatically influence a PROTAC's biological activity. The optimal choice is often target-dependent and requires empirical validation.
| Parameter | This compound Derived Linker | Alkyl Linker | Rationale |
| Solubility | Generally Higher | Generally Lower | The hydrophilic nature of the PEG unit improves aqueous solubility.[1][4] |
| Cell Permeability | Potentially Lower | Potentially Higher | The hydrophobic character of the alkyl chain can facilitate passive diffusion across the cell membrane.[] However, the flexible nature of PEG linkers may allow them to adopt folded conformations that shield their polar surface area, which can also be advantageous for cell permeability.[6] |
| Ternary Complex Formation | Can promote stable complex formation | Can promote stable complex formation | Both linker types offer the flexibility required for the target protein and E3 ligase to adopt a productive orientation for ubiquitination. The optimal length and composition are crucial for both.[7] |
| Degradation Efficacy (DC50/Dmax) | Highly dependent on the specific PROTAC system | Highly dependent on the specific PROTAC system | Efficacy is contingent on the formation of a stable and productive ternary complex, which is influenced by linker length and conformation for both types.[1] |
| Metabolic Stability | Susceptible to ether peroxidation | Generally more stable, with potential for terminal oxidation | PEG chains can be metabolized through ether peroxidation, whereas alkyl chains are typically metabolized at the terminal or sub-terminal positions.[] |
A study comparing flexible CRBN-based PROTACs with linkers of varying composition demonstrated a correlation between the propensity of the PROTAC to adopt folded conformations in an apolar environment and higher cell permeability.[8] This suggests that while alkyl linkers are inherently more lipophilic, the conformational dynamics of PEG-containing linkers can also play a significant role in their ability to cross cellular membranes.[6][8]
Experimental Protocols
To empirically determine the optimal linker for a given PROTAC system, a series of in vitro and cellular assays are essential.
Target Protein Degradation Assay: Western Blot
This assay quantifies the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa)[9]
-
PROTAC compounds (with PEG and alkyl linkers) and vehicle control (e.g., DMSO)[9]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of each PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[9][10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations, add Laemmli buffer, and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]
Ternary Complex Formation and Kinetics Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the binding affinities and kinetics of binary (PROTAC to target protein or E3 ligase) and ternary complexes in real-time.[12][13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., SA chip for biotinylated proteins)
-
Purified, biotinylated E3 ligase complex (e.g., VHL complex)
-
Purified target protein
-
PROTAC compounds
-
Running buffer (e.g., HEPES, NaCl, TCEP, P20, pH 7.4)[14]
Procedure:
-
E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto the sensor chip surface.[14]
-
Binary Interaction Analysis: To measure the binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface.[15]
-
Ternary Complex Analysis: To measure the formation of the ternary complex, inject a series of PROTAC concentrations pre-incubated with a near-saturating concentration of the target protein over the E3 ligase surface.[16]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) of the ternary complex can be calculated by dividing the binary KD by the ternary KD.[13][16]
Cell Permeability Assay: Caco-2 Assay
The Caco-2 permeability assay is an in vitro model to predict human intestinal absorption and assess cell permeability.[17]
Materials:
-
Caco-2 cells
-
Transwell™ inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC compounds
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.[17]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[18]
-
Permeability Measurement: Add the PROTAC compound to the apical (A) side of the monolayer. At various time points, collect samples from the basolateral (B) side. To assess active efflux, also perform the experiment in the B to A direction.[17][19]
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.[19]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A)/Papp(A-B)) can be determined to assess if the PROTAC is a substrate of efflux transporters.[17]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC design and evaluation, the following diagrams illustrate the key pathways and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker comparison.
Conclusion
The choice between a this compound derived linker and a traditional alkyl linker is a critical decision in PROTAC design that requires a balance between solubility, permeability, and the ability to promote a productive ternary complex. While PEG linkers can offer advantages in terms of solubility, alkyl linkers may enhance cell permeability. Ultimately, the optimal linker is system-dependent, and a thorough experimental evaluation using the methodologies outlined in this guide is paramount for the successful development of potent and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. aragen.com [aragen.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. enamine.net [enamine.net]
A Comparative Guide to the Structural Analysis of PROTAC Ternary Complexes with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is intrinsically linked to the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding moieties of the PROTAC is a critical determinant of the geometry and stability of this complex. This guide provides a comparative analysis of the structural and functional consequences of different linkers on PROTAC-mediated ternary complex formation, with a focus on degraders of the Bromodomain and Extra-Terminal (BET) protein BRD4.
Quantitative Comparison of BRD4 PROTACs
The following tables summarize key quantitative data for well-characterized BRD4 PROTACs, highlighting the impact of different linkers and E3 ligase recruiters on their biochemical and cellular activities.
| PROTAC | E3 Ligase Recruited | Warhead | Linker Type | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) | Cellular DC50 (nM) | Dmax (%) | PDB ID (Ternary Complex) |
| MZ1 | VHL | JQ1 | PEG-based | 4.4 ± 1.0 (VHL-MZ1-BRD4BD2)[1] | >1 (Positive)[1][2] | 8-23[3] | ~100[3] | 5T35[4][5][6] |
| dBET1 | CRBN | JQ1 | Phthalimide-based | - | <1 (Negative)[1] | ~1-10[1][7] | >90[7] | - |
| ARV-771 | VHL | BETd-260 | PEG-based | ~2 (MZ1:BRD4BD2)[2] | Positive[2] | <1 - <5[3] | Not Reported | - |
| dBET6 | CRBN | JQ1 | PEG-based | - | 0.6 (CRBN-dBET6-BRD4BD1), 0.2 (CRBN-dBET6-BRD4BD2)[1] | ~10 (BRD4BD1), ~50 (BRD4BD2)[1] | >90 | - |
Note: Quantitative values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
Accurate characterization of PROTAC ternary complexes relies on a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of biomolecular interactions in real-time.[2][8][9][10]
Objective: To determine the binding affinity and kinetics of binary (PROTAC-E3 ligase, PROTAC-target) and ternary (E3 ligase-PROTAC-target) complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+ with DMSO)
-
Purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)
-
Purified target protein (e.g., BRD4 bromodomain)
-
PROTAC of interest
-
Regeneration solution
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the purified E3 ligase complex onto the chip surface to a desired response unit (RU) level. A common strategy is to use a streptavidin (SA) chip to capture biotinylated E3 ligase.[10]
-
Block any remaining active sites on the surface.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer containing a constant, near-saturating concentration of the target protein.[10]
-
Inject these solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
Fit the data to determine the kinetic parameters for the ternary complex formation. The cooperativity factor (α) can be calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD.[10]
-
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[11][12][13][14][15]
Objective: To determine the binding affinity and thermodynamics of binary and ternary complex formation and to calculate cooperativity.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase complex
-
Purified target protein
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of injections of the PROTAC into the E3 ligase solution, measuring the heat change after each injection.
-
Integrate the heat signals and plot them against the molar ratio of PROTAC to E3 ligase.
-
Fit the data to a suitable binding model to determine KD, ΔH, and n.
-
-
Ternary Titration (PROTAC into E3 Ligase + Target Protein):
-
Fill the ITC cell with a solution containing both the E3 ligase and the target protein.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration as described above.
-
The resulting binding isotherm will reflect the formation of the ternary complex.
-
Calculate cooperativity (α) by comparing the KD values from the binary and ternary titrations.
-
In-Cell Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells.[17][18][19][20][21]
Objective: To monitor the formation of the PROTAC-induced ternary complex within a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase component
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Plate reader capable of measuring luminescence and filtered light emission
Protocol:
-
Cell Transfection:
-
Co-transfect cells with the expression vectors for the NanoLuc®-tagged target protein (donor) and the HaloTag®-tagged E3 ligase component (acceptor).
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
-
PROTAC Treatment:
-
Add serial dilutions of the PROTAC or vehicle control to the cells.
-
Incubate for a specified period to allow for ternary complex formation.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Measure the donor emission (luminescence) and the acceptor emission (fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the potency of ternary complex formation (EC50) can be determined.
-
Visualizing PROTAC Mechanisms and Workflows
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aragen.com [aragen.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. cbgp.upm.es [cbgp.upm.es]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. promega.com [promega.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Ternary Complex Formation [promega.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
In Vivo Performance of PROTACs with a Tos-PEG1-CH2-Boc Derived Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of PROteolysis TArgeting Chimeras (PROTACs) synthesized utilizing a single polyethylene glycol (PEG) unit, derivable from precursors like Tos-PEG1-CH2-Boc. The focus is on the in vivo validation of such PROTACs, with supporting experimental data and detailed methodologies to aid in the design and evaluation of future protein degraders.
Introduction to PROTACs and the Role of PEG Linkers
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
PEG linkers are frequently incorporated into PROTAC design to enhance solubility and improve pharmacokinetic profiles.[3] The length of the PEG linker is a critical parameter that requires optimization for each specific target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy due to increased flexibility.[4] This guide focuses on the in vivo performance of PROTACs with a short, single PEG unit linker.
Case Study: In Vivo Validation of a BCR-ABL PROTAC with a Single PEG Linker
A study by Zhang et al. provides compelling in vivo evidence for the efficacy of a PROTAC targeting the oncogenic kinase BCR-ABL, a driver of chronic myeloid leukemia (CML).[5] This PROTAC, named Arg-PEG1-Dasa, utilizes a single PEG unit in its linker. The study systematically compared the degradation efficiency of PROTACs with varying PEG linker lengths (PEG1, PEG2, PEG3, and PEG4) and found that the single PEG unit linker was the most effective in degrading BCR-ABL in vitro.[5]
Quantitative Data Summary
The following table summarizes the key in vivo performance indicators of Arg-PEG1-Dasa in a K562 human CML xenograft mouse model.
| Parameter | Vehicle Control | Arg-PEG1-Dasa | Dasatinib (Inhibitor Control) | Reference |
| Dosing Regimen | - | 20 mg/kg, i.p., daily | 20 mg/kg, i.p., daily | [5] |
| Tumor Growth Inhibition | - | Significant | Significant | [5] |
| BCR-ABL Protein Degradation in Tumor | No degradation | Yes | No degradation | [5] |
| Effect on Mouse Body Weight | No significant change | No significant change | No significant change | [5] |
Table 1: In Vivo Performance of Arg-PEG1-Dasa in a K562 Xenograft Model. [5]
Experimental Protocols
Synthesis of Arg-PEG1-Dasa
While the precise synthesis from this compound is not detailed in the primary reference, a plausible synthetic route would involve the use of such a functionalized single PEG unit as a building block. This compound is a commercially available linker precursor that can be used in PROTAC synthesis.[6] The synthesis of Arg-PEG1-Dasa involves the conjugation of a dasatinib derivative (as the BCR-ABL ligand) to an arginine-based ligand for the N-end rule E3 ubiquitin ligases, connected by a single PEG linker.[5]
In Vivo Xenograft Study
-
Cell Line and Animal Model: Human chronic myeloid leukemia K562 cells were used to establish a xenograft tumor model in immunodeficient mice.[5][7]
-
Tumor Implantation: 1 x 106 K562 cells were injected subcutaneously into the flank of each mouse.[7]
-
Treatment: Once tumors reached a palpable size (approximately 100 mm³), mice were randomized into treatment and control groups.[5][7]
-
Dosing: Arg-PEG1-Dasa was administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg daily.[5]
-
Monitoring: Tumor volume and mouse body weight were monitored regularly throughout the study.[5]
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested to assess the levels of BCR-ABL protein via western blot to confirm target degradation.[5]
Visualizations
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[2][8][9]
Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.
PROTAC Experimental Workflow
The in vivo validation of a PROTAC involves a series of well-defined steps, from initial synthesis to final data analysis.
Caption: A generalized workflow for the in vivo validation of PROTACs.
Comparison with Alternatives
The study by Zhang et al. also provides a direct comparison of the Arg-PEG1-Dasa PROTAC with PROTACs containing longer PEG linkers (PEG2, PEG3, and PEG4). The in vitro data clearly demonstrated that the single PEG unit was optimal for BCR-ABL degradation.[5] This highlights the critical importance of linker length optimization in PROTAC design. While longer PEG linkers can sometimes be beneficial for solubility and reaching certain target proteins, in the case of BCR-ABL, the shorter linker provided the most potent degradation.
Furthermore, the comparison with the small molecule inhibitor dasatinib is crucial. While both the PROTAC and dasatinib inhibited tumor growth, only the PROTAC led to the degradation of the BCR-ABL protein.[5] This distinction is significant, as protein degradation can offer advantages over simple inhibition, such as a more sustained duration of action and the potential to overcome resistance mechanisms.
Conclusion
The in vivo validation of the BCR-ABL PROTAC, Arg-PEG1-Dasa, demonstrates the potential of PROTACs synthesized with short PEG linkers derived from precursors like this compound. The data indicates that a single PEG unit can be highly effective in achieving potent and specific protein degradation in a preclinical cancer model. This case study underscores the necessity of empirical testing and optimization of linker length for the successful development of in vivo active PROTACs. The provided experimental framework can serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Xenograft mouse model of K562 and K562/IR cells [bio-protocol.org]
- 8. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
LC-MS analysis of PROTACs containing a Tos-PEG1-CH2-Boc linker
An Objective Guide to the LC-MS Analysis of PROTACs Featuring PEG-Based Linkers
The analysis of Proteolysis Targeting Chimeras (PROTACs) by liquid chromatography-mass spectrometry (LC-MS) is a critical component in the drug development pipeline. These complex molecules, designed to hijack the body's own cellular machinery to degrade specific proteins, present unique bioanalytical challenges. This guide provides a comparative overview of published LC-MS methodologies for the quantification of PROTACs, with a focus on those containing polyethylene glycol (PEG)-based linkers. While specific data for PROTACs containing a Tos-PEG1-CH2-Boc linker is not extensively available in public literature, the principles and methods discussed herein are broadly applicable to this class of molecules.
The Bioanalytical Landscape of PROTACs
PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This structure, while elegant in its biological function, poses significant challenges for LC-MS analysis. Due to their relatively large molecular weight, often around 1,000 Da, PROTACs can produce multi-charged ions in a mass spectrometer, which may disperse the signal and reduce sensitivity.[3] The linker itself is often the most fragile part of the molecule and can be prone to in-source fragmentation, necessitating careful optimization of mass spectrometry parameters.[3]
Other common analytical hurdles include peak splitting in chromatography due to the presence of multiple chiral centers, non-specific binding to laboratory plastics and glassware, and potential instability in biological matrices.[3][4] Overcoming these challenges is crucial for developing robust and sensitive assays to support pharmacokinetic and pharmacodynamic studies.
Comparative Analysis of LC-MS Methodologies for PROTACs
The following tables summarize key parameters from several published LC-MS/MS methods for the quantification of different PROTACs in biological matrices. These examples utilize reversed-phase chromatography, a common technique for separating molecules of intermediate polarity like many PROTACs.
Table 1: Liquid Chromatography Conditions for PROTAC Analysis
| Parameter | Method for TL 13-112[5] | Method for Gefitinib-based PROTACs-3[6] | Method for ARV-110[7] |
| LC System | ExionLC system | Waters ACQUITY UPLC | Not Specified |
| Column | Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm) | Waters ACQUITY HSS T3 C18 (2.1 x 50 mm, 1.7 µm) | C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water | 1 mM Ammonium Formate, 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min | Not Specified | Not Specified |
| Gradient | 10-minute gradient | 5-95% B over 2 minutes with a 2-minute hold | Isocratic (30:70, v/v) |
| Column Temp. | 40°C | 60°C | Not Specified |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Table 2: Mass Spectrometry Conditions and Performance for PROTAC Analysis
| Parameter | Method for TL 13-112[5] | Method for Gefitinib-based PROTACs-3[6] | Method for ARV-110[7][8] |
| Mass Spectrometer | SCIEX 7500 system | Waters tandem quadrupole | Not Specified |
| Ionization Mode | Not Specified | Positive Ion ESI | Positive Ion ESI |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | Not Specified | Not Specified | m/z 813.4 → 452.2 |
| MRM Transition (IS) | Not Specified | Not Specified | m/z 273.8 → 201.0 (Pomalidomide) |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL | 20 pg/mL | 2 ng/mL |
| Linear Dynamic Range | 10 - 15,000 pg/mL | 0.02 - 1,000 ng/mL | 2 - 3,000 ng/mL |
| Correlation Coefficient (r²) | >0.99 (assumed) | 0.998 | >0.99 (assumed) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are summaries of typical experimental protocols for the LC-MS analysis of PROTACs.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting PROTACs from plasma samples is protein precipitation.[7]
-
To 100 µL of rat plasma, spiked with the PROTAC standard, add 600 µL of a 1:1 (v/v) mixture of acetonitrile and methanol.[5] For other protocols, a 1:3 ratio of sample to organic solvent is used.[6]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 12 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the dried extract in a suitable solvent, such as a 1:1 (v/v) mixture of methanol and acetonitrile, prior to injection into the LC-MS system.[5]
LC-MS/MS Analysis
The reconstituted samples are then analyzed using an LC-MS/MS system with conditions similar to those outlined in Tables 1 and 2. The use of a C18 stationary phase is common for retaining the largely hydrophobic PROTAC molecules.[5][6][7] A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency, is typically employed.[5][6] For mass spectrometric detection, multiple reaction monitoring (MRM) is the gold standard for quantification due to its high selectivity and sensitivity.[7]
Visualizing PROTAC Mechanism and Analysis
To better understand the context of PROTAC analysis, the following diagrams illustrate the general mechanism of action of PROTACs and a typical experimental workflow for their LC-MS analysis.
Caption: General mechanism of action for a PROTAC.
Caption: A typical workflow for LC-MS based bioanalysis of PROTACs.
Conclusion
The successful bioanalysis of PROTACs by LC-MS is achievable with careful method development that addresses their inherent structural complexities. While a direct comparison involving a this compound linker is limited by the availability of public data, the methodologies presented for other PEG-containing PROTACs provide a strong foundation for researchers in the field. Key considerations include optimizing MS parameters to minimize in-source fragmentation, developing robust chromatographic methods to ensure good peak shape and resolution, and implementing efficient sample preparation techniques to maximize recovery and minimize matrix effects. The achievement of low pg/mL detection limits demonstrates the high sensitivity that can be attained with modern LC-MS/MS instrumentation, enabling comprehensive characterization of the pharmacokinetic profiles of these promising therapeutic agents.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. sciex.com [sciex.com]
- 6. waters.com [waters.com]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Target Protein Degradation by PROTACs: Western Blot and Beyond
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, accurately quantifying the degradation of a target protein is paramount. This guide provides an objective comparison of Western blot analysis with alternative techniques for confirming protein degradation induced by Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.
PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] This "event-driven" pharmacology distinguishes them from traditional inhibitors and necessitates robust methods to verify the physical removal of the target protein.[3] Western blotting has long been the gold standard for this purpose, but a host of newer technologies offer advantages in throughput, quantification, and cellular context.[4][5]
The PROTAC Mechanism of Action: A Brief Overview
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][6] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), which brings the E3 ligase in close proximity to the target protein.[6][7] The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[2][6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1][7]
Quantitative Assessment of PROTAC Efficacy: DC50 and Dmax
Two key parameters are used to quantify the efficacy of a PROTAC:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[8]
-
Dmax : The maximum percentage of protein degradation achieved at a given concentration.[8]
These values are typically determined by generating a dose-response curve from quantitative analysis of protein levels.[8][9]
Comparative Analysis of Protein Degradation Assays
While Western blotting is a widely used and trusted technique, several alternatives offer distinct advantages for PROTAC research.[4][8] The choice of method often depends on the specific experimental needs, including throughput, sensitivity, and the desired level of quantification.
| Technique | Principle | Throughput | Quantitative | Advantages | Disadvantages |
| Western Blot | Size-based separation of proteins followed by antibody-based detection. | Low | Semi-quantitative to Quantitative | Widely accessible, provides molecular weight information.[4][8] | Labor-intensive, time-consuming, requires specific antibodies, potential for run-to-run variability.[4][10] |
| In-Cell Western (ICW) / ELISA | Immunofluorescence-based quantification of proteins in fixed and permeabilized cells in a microplate format. | High | Quantitative | High throughput, suitable for large-scale screening, maintains cellular context.[10][11][12] | Requires specific antibodies, potential for antibody cross-reactivity.[13] |
| Capillary Electrophoresis (CE) Immunoassay | Automated, capillary-based protein separation and immunodetection. | Medium to High | Quantitative | Faster and more reproducible than traditional Western blots, requires less sample.[4][5][14] | Requires specialized instrumentation.[5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to identify and quantify proteins. | Low to Medium | Highly Quantitative | Unbiased, does not require antibodies, can identify off-target effects and ubiquitination sites.[15][16] | Requires specialized instrumentation and expertise in data analysis.[15] |
| HiBiT-Based Detection | Bioluminescent assay where a small peptide tag (HiBiT) on the target protein is detected by a complementary larger fragment (LgBiT). | High | Quantitative | Real-time monitoring in live cells, no antibody requirement, high sensitivity.[4] | Requires genetic modification of the target protein.[17] |
Experimental Workflows and Protocols
Western Blot Analysis Workflow
The following diagram outlines the key steps involved in a typical Western blot experiment to determine the DC50 and Dmax of a PROTAC.
Detailed Protocol: Western Blot for PROTAC-Induced Degradation [8][18]
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE : Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or α-tubulin) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis : After further washes, add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Analysis : Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Alternative Methodologies: A Deeper Dive
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) assay, also known as an in-cell ELISA, is a high-throughput method for quantifying protein levels directly in fixed and permeabilized cells within a microplate.[11][12][19] This technique combines the specificity of immunocytochemistry with the quantitative nature of an ELISA.[13]
Detailed Protocol: In-Cell Western Assay [19][20]
-
Cell Seeding and Treatment : Seed cells in a 96- or 384-well plate and treat with the PROTAC as described for the Western blot protocol.
-
Fixation and Permeabilization : After treatment, fix the cells with a solution like 3.7% formaldehyde in PBS. Then, permeabilize the cells with a detergent such as Triton X-100 to allow antibody entry.
-
Blocking : Block non-specific antibody binding with a suitable blocking buffer.
-
Primary Antibody Incubation : Incubate the cells with a primary antibody against the target protein.
-
Secondary Antibody Incubation : After washing, incubate with a fluorescently labeled secondary antibody (e.g., IRDye).
-
Signal Detection and Analysis : Scan the plate using an imaging system capable of detecting the fluorescent signal. The signal intensity is proportional to the amount of target protein.
Capillary Electrophoresis Immunoassay
Capillary electrophoresis (CE) offers an automated and quantitative alternative to traditional Western blotting.[21][22] These systems, often referred to as "Simple Western," separate proteins by size or charge in a capillary, followed by immunodetection.[4]
Key Features of CE Immunoassays:
-
Automation : Eliminates many manual steps, reducing variability.[4]
-
Speed : Results can be obtained in as little as 3 hours.[14]
-
Reproducibility : Delivers highly reproducible and quantitative data.[14]
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) provides a powerful, antibody-independent approach to quantify protein degradation.[15] This technique can be used to perform global proteomic analysis to identify not only the degradation of the intended target but also any off-target effects.[16][23] Native MS can also be employed to study the formation of the ternary complex.[24][25]
Advantages of MS in PROTAC Research:
-
Unbiased Detection : Identifies and quantifies thousands of proteins simultaneously.
-
Off-Target Analysis : Crucial for assessing the selectivity of a PROTAC.[26]
-
Mechanistic Insights : Can be used to map ubiquitination sites on the target protein.[15]
Logical Flow for Selecting the Appropriate Assay
The choice of assay depends on the stage of the drug discovery process and the specific questions being addressed.
Conclusion
Confirming target protein degradation is a critical step in the development of PROTACs. While Western blotting remains a valuable and widely used technique, researchers now have a diverse toolkit of alternative methods at their disposal. High-throughput assays like In-Cell Western and ELISA are ideal for initial screening, while capillary electrophoresis immunoassays offer a more automated and reproducible approach for lead optimization. For in-depth mechanistic studies and off-target profiling, mass spectrometry is the gold standard. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to accelerate their PROTAC discovery and development efforts.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. products.advansta.com [products.advansta.com]
- 12. licorbio.com [licorbio.com]
- 13. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 15. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 20. biomol.com [biomol.com]
- 21. Quantification of serum proteins using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in protein analysis by capillary and microchip electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scienceopen.com [scienceopen.com]
- 24. biorxiv.org [biorxiv.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
The Fulcrum of Function: A Comparative Guide to Flexible and Rigid Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical design element that can dictate the success or failure of a targeted protein degrader. This guide provides an objective comparison of flexible versus rigid linkers, supported by experimental data and detailed protocols, to inform the rational design of potent and effective PROTACs.
The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is far more than a simple spacer. Its length, composition, and rigidity play a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the essential intermediate for inducing protein degradation.[1][2][3] The two primary categories of linkers, flexible and rigid, offer distinct advantages and disadvantages that must be carefully weighed for each specific protein target and E3 ligase pair.
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Phenyl Rings) |
| Conformational Freedom | High degree of rotational freedom.[2] | Constrained conformation.[4] |
| Ternary Complex Formation | Can adopt multiple conformations, increasing the probability of productive complex formation.[2] May suffer from an entropic penalty upon binding.[2] | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[4] A non-optimal rigid geometry can hinder complex formation.[4] |
| Physicochemical Properties | PEG linkers can improve solubility and permeability.[5] Alkyl chains can increase lipophilicity.[5] | Can improve metabolic stability and pharmacokinetic properties.[4] |
| Synthesis | Generally synthetically accessible and easy to modify.[5] | Often more synthetically challenging to prepare.[4] |
Quantitative Comparison: The Impact of Linker Choice on PROTAC Efficacy
Direct head-to-head comparisons of flexible and rigid linkers for the same target and E3 ligase within a single study are not always straightforward, as linker optimization is a highly empirical process.[1] However, case studies provide valuable insights into the performance of different linker types.
Case Study: Androgen Receptor (AR) Degradation
The Androgen Receptor is a key target in prostate cancer. Studies have shown that for AR degradation, flexible linkers have demonstrated efficacy where rigid linkers have failed. For instance, a PROTAC with a flexible PEG linker exhibited degradation of the AR, while derivatives containing rigid disubstituted phenyl rings showed no activity.[5] This highlights that for some target-E3 ligase pairs, the conformational flexibility of the linker is crucial for achieving a productive ternary complex.
Case Study: TBK1 Degradation with Flexible Alkyl/Ether Linkers
For the protein kinase TBK1, a systematic study of flexible alkyl/ether linker length revealed a clear dependence of degradation efficiency on the number of atoms in the linker.[1]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | Not Specified | Alkyl/Ether | < 12 | No Degradation | - |
| TBK1 | Not Specified | Alkyl/Ether | 12 - 29 | Submicromolar | - |
| TBK1 | Not Specified | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | Not Specified | Alkyl/Ether | 29 | 292 | 76 |
Data sourced from a study by Arvinas.[1]
This data demonstrates that a minimum linker length is required to initiate degradation, and that an optimal length exists for maximal efficacy. Excessively long linkers can lead to a decrease in potency.[1]
Case Study: Bruton's Tyrosine Kinase (BTK) Degradation
In the context of BTK degradation, studies have explored both flexible and more constrained linkers. While a direct side-by-side comparison is complex, potent degradation has been achieved with various linker types. For example, a noncovalent PROTAC with a flexible PEG6 linker (RC-1) served as a starting point for optimization, leading to compounds with DC50 values under 10 nM.[2] Another noncovalent PROTAC, NC-1, demonstrated a DC50 of 2.2 nM and a Dmax of 97%.[2] This underscores that high potency can be achieved with flexible linkers, though optimization is key.
Signaling Pathways and Experimental Workflows
The rational design and evaluation of PROTACs with different linkers require a clear understanding of the underlying biological mechanism and robust experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Structure-activity relationship (SAR) studies of PROTACs with varying linker lengths
A comprehensive analysis of how the length of the linker in Proteolysis Targeting Chimeras (PROTACs) dictates their protein degradation capabilities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of structure-activity relationships (SAR), supported by quantitative data and detailed experimental protocols.
The design of a PROTAC is a modular process, involving a ligand for an E3 ubiquitin ligase, a ligand for the target protein (the "warhead"), and a linker that connects the two.[1] While the choice of ligands is crucial for target engagement and E3 ligase recruitment, the linker is not merely a passive spacer. Its length, composition, and attachment points are critical factors that profoundly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][3] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target.[2][4]
Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison
The length of the linker is a key parameter that requires careful optimization for each specific target protein and E3 ligase pair.[4] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[2][4] Conversely, an excessively long linker may result in inefficient ubiquitination due to unproductive binding modes.[2] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs targeting different proteins.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG-based | ~10 | ~10 | >90 | [3] |
| ERα | HIF-1α peptide | PEG | 9 | 140,000 (IC50) | - | [5] |
| ERα | HIF-1α peptide | PEG | 16 | 26,000 (IC50) | - | [5] |
| TBK1 | VHL Ligand | Alkyl/Ether | <12 | No degradation | - | [5] |
| TBK1 | VHL Ligand | Alkyl/Ether | 21 | 3 | 96 | [5] |
| TBK1 | VHL Ligand | Alkyl/Ether | 29 | 292 | 76 | [5] |
| IRAK4 | VHL Ligand | PEG | 16 | High | High | [4] |
| SOS1 | - | Methylene units | 5 | 15.7 | 100 | [6] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation observed. IC50 in this context refers to the half-maximal inhibitory concentration in cell viability assays.
These data clearly demonstrate that even subtle changes in linker length can have a significant impact on PROTAC efficacy. For instance, in the case of TBK1-targeting PROTACs, a minimum linker length of 12 atoms was required to observe any degradation, with optimal activity seen with a 21-atom linker.[5] Similarly, for ERα-targeting PROTACs, increasing the linker length from 9 to 16 atoms resulted in a significant improvement in potency.[5]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action of PROTACs, a typical experimental workflow for their evaluation, and the logical relationship between linker length and efficacy.
Caption: The general mechanism of action for a PROTAC.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: The logical relationship between linker length and PROTAC activity.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of any SAR study. The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of PROTACs.
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][7]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).[2][7]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using the lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading for the Western blot.[4]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.[8]
Protocol 2: Cell Viability Assay
This assay is used to determine the cytotoxic effects of the PROTACs and to calculate the IC50 value.[9]
Materials:
-
Cell line of interest.
-
PROTACs of varying linker lengths.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC for a specified duration (e.g., 48-72 hours).[9]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.[3]
Protocol 3: Ternary Complex Formation Assays (Brief Overview)
Directly assessing the formation of the ternary complex can provide valuable insights into the mechanism of action of a PROTAC.
-
Co-immunoprecipitation (Co-IP): This technique can be used to pull down the target protein or E3 ligase and then probe for the presence of the other components of the ternary complex by Western blotting.[10]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase, as well as to study the formation of the ternary complex in real-time.[6]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formations.[6]
-
NanoBRET/NanoBiT Assays: These are cell-based proximity assays that can be used to monitor the formation of the ternary complex in live cells.[10]
References
- 1. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tos-PEG1-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tos-PEG1-CH2-Boc (CAS No. 1643957-24-7). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8°C.
Spill Response:
In the event of a spill, follow these steps to ensure safety and proper cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
